Nordoxepin hydrochloride
説明
特性
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPPEZGJRSOKRE-QFHYWFJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196369 | |
| Record name | Desmethyldoxepin hydrochloride, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4504-96-5, 2887-91-4 | |
| Record name | 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethyldoxepin hydrochloride, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyldoxepin hydrochloride, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLDOXEPIN HYDROCHLORIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VQL417S2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nordoxepin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordoxepin, the primary active metabolite of the tricyclic antidepressant (TCA) doxepin (B10761459), plays a significant role in the therapeutic effects of its parent compound. This technical guide provides a comprehensive overview of the mechanism of action of nordoxepin hydrochloride, focusing on its interaction with monoamine transporters and various neurotransmitter receptors. This document synthesizes available preclinical data, outlines relevant experimental methodologies, and presents signaling pathways and pharmacological relationships through detailed visualizations. While comprehensive quantitative data for nordoxepin remains somewhat limited in the public domain, this guide consolidates the current understanding of its pharmacological profile, highlighting its role as a potent norepinephrine (B1679862) reuptake inhibitor with a distinct receptor interaction profile compared to doxepin.
Introduction
Nordoxepin, also known as desmethyldoxepin, is formed in the liver through the N-demethylation of doxepin, a process primarily mediated by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[1] Unlike doxepin, which is a tertiary amine TCA, nordoxepin is a secondary amine, a structural difference that significantly influences its pharmacological properties.[1][2] Generally, secondary amine TCAs exhibit greater selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT).[1][2] This guide will delve into the specifics of nordoxepin's mechanism of action, providing available quantitative data, experimental context, and visual representations of the underlying biological processes.
Core Mechanism of Action: Monoamine Reuptake Inhibition
The principal antidepressant effect of nordoxepin is attributed to its ability to block the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft. By inhibiting NET and SERT, nordoxepin increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.
Quantitative Data: Transporter Binding Affinity and Potency
Table 1: Comparative Monoamine Transporter Inhibition
| Compound | Target | Ki (nM) | IC50 (nM) | Species/Assay | Reference |
| Nordoxepin | NET | Data Not Available | Data Not Available | Data Not Available | |
| SERT | Data Not Available | Data Not Available | Data Not Available | ||
| Doxepin | NET | 13 | 4.7 | Human cloned | [PDSP Ki Database] |
| SERT | 67 | 35 | Human cloned | [PDSP Ki Database] |
Note: The lack of specific quantitative data for nordoxepin in publicly accessible databases is a significant limitation. The data for doxepin is provided for comparative context.
Experimental Protocols for Determining Transporter Inhibition
The binding affinities and inhibitory potencies of compounds like nordoxepin are typically determined through in vitro assays using brain tissue homogenates or cell lines expressing the specific transporters.
These assays measure the affinity of a drug for a specific receptor or transporter by competing with a radioactively labeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of nordoxepin for NET and SERT.
-
Methodology:
-
Preparation of Membranes: Membranes are prepared from brain regions rich in the target transporter (e.g., hypothalamus for NET, brainstem for SERT) or from cells recombinantly expressing the human transporters.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET, [³H]-citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of nordoxepin.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of nordoxepin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
These functional assays measure the ability of a drug to inhibit the uptake of a radioactively labeled neurotransmitter into isolated nerve terminals (synaptosomes).
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of nordoxepin for norepinephrine and serotonin uptake.
-
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., cortex or hypothalamus for norepinephrine, whole brain minus cerebellum for serotonin) by homogenization and differential centrifugation.
-
Incubation: Synaptosomes are pre-incubated with various concentrations of nordoxepin.
-
Uptake Initiation: A radioactively labeled neurotransmitter (e.g., [³H]-norepinephrine or [³H]-serotonin) is added to initiate uptake.
-
Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
-
Signaling Pathways
The inhibition of norepinephrine and serotonin reuptake by nordoxepin leads to the activation of various downstream signaling cascades, which are believed to underlie its therapeutic effects. These pathways are complex and involve multiple second messengers and protein kinases that ultimately regulate gene expression and synaptic plasticity.
Off-Target Receptor Interactions
A key differentiator between nordoxepin and its parent compound, doxepin, is its reduced affinity for various other neurotransmitter receptors. This "cleaner" pharmacological profile generally translates to a more favorable side-effect profile.
Quantitative Data: Receptor Binding Affinities
As with the monoamine transporters, comprehensive quantitative binding data for nordoxepin at various receptors is sparse. However, qualitative and comparative data indicate that nordoxepin is significantly less potent than doxepin at histamine (B1213489) H1, muscarinic acetylcholine, and α1-adrenergic receptors.[1][2]
Table 2: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor | Nordoxepin (Ki in nM) | Doxepin (Ki in nM) | Reference |
| Histamine H1 | Data Not Available | 0.21 | [PDSP Ki Database] |
| Muscarinic M1 | Data Not Available | 24 | [PDSP Ki Database] |
| α1-Adrenergic | Data Not Available | 12 | [PDSP Ki Database] |
Note: The absence of specific Ki values for nordoxepin is a notable gap in the publicly available data. The provided doxepin values illustrate the generally higher affinity of the parent compound for these receptors.
Experimental Workflow for Receptor Binding Assays
The experimental protocol for determining the binding affinity of nordoxepin at these "off-target" receptors is similar to the radioligand binding assay described for monoamine transporters, with the primary difference being the choice of tissue/cell line and radioligand.
Metabolism and Pharmacokinetics
Nordoxepin has a longer elimination half-life (approximately 31 hours) compared to doxepin (approximately 17 hours).[1] This extended half-life contributes to its sustained therapeutic effect. The metabolism of nordoxepin itself proceeds via hydroxylation, primarily by CYP2D6, followed by glucuronidation.[1]
Conclusion
This compound's primary mechanism of action is the inhibition of norepinephrine and serotonin reuptake, with a pronounced selectivity for the norepinephrine transporter. This activity leads to an increase in the synaptic availability of these neurotransmitters, which is thought to mediate its antidepressant effects. Compared to its parent compound, doxepin, nordoxepin exhibits a more favorable side-effect profile due to its reduced affinity for histaminic, muscarinic, and adrenergic receptors. While a comprehensive quantitative dataset for nordoxepin's binding profile is not fully available in the public domain, the existing evidence strongly supports its role as a key contributor to the therapeutic efficacy of doxepin. Further research to fully characterize the in vitro pharmacology of nordoxepin would be beneficial for a more complete understanding of its mechanism of action and for guiding future drug development efforts.
References
(E/Z)-stereoisomers of nordoxepin separation
An In-depth Technical Guide to the Separation of (E/Z)-Stereoisomers of Nordoxepin
Introduction
Nordoxepin, also known as N-desmethyldoxepin, is the major and pharmacologically active metabolite of the tricyclic antidepressant doxepin (B10761459).[1] Doxepin is administered as a mixture of (E)- and (Z)-geometric isomers, typically in an 85:15 ratio, respectively.[2][3] Following administration, doxepin undergoes metabolism to form nordoxepin, which also exists as (E) and (Z) stereoisomers.[1]
Due to stereoselective metabolism of doxepin by cytochrome P450 enzymes (primarily CYP2C19), the plasma levels of the (E)- and (Z)-stereoisomers of nordoxepin are found in an approximate 1:1 ratio.[1] The stereoisomers of drug molecules can exhibit significant differences in biological activity, potency, and toxicity.[2][4] Specifically, the (Z)-isomers of doxepin and nordoxepin are considered more therapeutically active than the corresponding (E)-isomers.[5] Therefore, the accurate separation, detection, and quantification of individual (E)- and (Z)-nordoxepin stereoisomers are critical for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and clinical drug monitoring.[6][7]
This technical guide provides a comprehensive overview of the analytical methodologies for the separation of (E/Z)-nordoxepin stereoisomers, with a focus on chromatographic techniques. It includes detailed experimental protocols, quantitative performance data, and visual workflows to aid in the development and implementation of robust analytical methods.
Core Separation Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques employed for the stereoselective separation and quantification of nordoxepin isomers.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of doxepin and nordoxepin isomers due to its versatility, robustness, and efficiency. Both normal-phase and reversed-phase chromatography have been successfully applied.
Normal-phase HPLC, utilizing a polar stationary phase and a non-polar mobile phase, has proven effective for achieving baseline resolution of all four isomers of doxepin and nordoxepin.
Experimental Protocol 1: Simultaneous Determination in Serum
This method is designed for the quantitative, simultaneous determination of E-doxepin, Z-doxepin, E-nordoxepin, and Z-nordoxepin in serum.[8]
-
Chromatographic Column: Analytical silica (B1680970) column (3 µm particle size, 6 x 100 mm).[8]
-
Mobile Phase: A mixture of 0.025 M phosphate (B84403) buffer, acetonitrile, and n-nonylamine in a ratio of 80:20:1 (v/v/v).[8]
-
Flow Rate: Not specified, requires optimization.
-
Detection: UV Detector. Wavelength requires optimization based on the absorbance maxima of nordoxepin.
-
Internal Standard: Nortriptyline can be used as an internal standard.
Experimental Protocol 2: Stereoselective Measurement in Plasma or Urine
This method was developed for the stereoselective measurement of cis (Z) and trans (E) isomers of both doxepin and nordoxepin.
-
Chromatographic Column: Silica column.
-
Mobile Phase: A mixture of hexane, methanol (B129727), and nonylamine (B85610) in a ratio of 95:5:0.3 (v/v/v).
-
Sample Preparation: Liquid-liquid extraction using a mixture of n-pentane and isopropanol (B130326) (95:5, v/v).
-
Detection: UV Detector.
-
Internal Standard: Nortriptyline.
While normal-phase is common for this specific separation, methods for the parent compound doxepin often use reversed-phase HPLC, which is a widely applicable technique in pharmaceutical analysis. The United States Pharmacopeia (USP) monograph for Doxepin Hydrochloride provides a robust method that can be adapted.[2]
Experimental Protocol 3: USP Monograph-Based Method for Isomer Separation
This protocol is based on the USP assay for Doxepin Hydrochloride, which effectively separates the (E) and (Z) isomers.
-
Chromatographic Column: Purospher® STAR RP-8e (C8, USP L7) column (5 µm particle size, 125 x 4 mm). Alternative C8 columns like Luna® 5 µm C8(2) and Kinetex® 5 µm C8 have also been shown to meet system suitability requirements.[2]
-
Mobile Phase: A mixture of monobasic sodium phosphate buffer (27.6 g/L) and methanol in a 70:30 ratio, with the pH adjusted to 2.5 using phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.
-
Detection: UV Detector, wavelength set at 295 nm.
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity and has been used for the stereoselective measurement of (E)- and (Z)-doxepin and their N-desmethyl (nordoxepin) metabolites.[6]
General Workflow for GC-MS Analysis
-
Extraction: Analytes are extracted from the biological matrix (e.g., plasma) using liquid-liquid extraction. Solvents such as n-pentane-isopropanol or hexane-based mixtures are common.[6]
-
Derivatization: To improve the chromatographic properties and volatility of the analytes, a derivatization step is often necessary.
-
GC Separation: A capillary column is used for the separation of the derivatized isomers.
-
MS Detection: Mass spectrometry provides sensitive detection and structural confirmation of the separated isomers.
Quantitative Data and Method Performance
The following tables summarize quantitative data from HPLC methods developed for doxepin isomers. This data is representative of the performance expected for nordoxepin separation methods.
Table 1: HPLC Chromatographic Parameters and Performance for Doxepin Isomer Separation
| Parameter | Method Based on USP Monograph | Alternative C8 Column Method 1[2] | Alternative C8 Column Method 2[2] |
|---|---|---|---|
| Column | Purospher® STAR RP-8e (125x4mm, 5µm) | Luna® 5 µm C8(2) (150x4.6mm) | Kinetex® 5 µm C8 (150x4.6mm) |
| Mobile Phase | 70:30 NaH2PO4 buffer (pH 2.5) : Methanol | Per USP Monograph | Per USP Monograph |
| Flow Rate | 1.0 mL/min | 1.32 mL/min | 1.32 mL/min |
| (E)-Isomer Retention Time | 22.55 min | Not Reported | Not Reported |
| (Z)-Isomer Retention Time | 25.74 min | Not Reported | Not Reported |
| Resolution (E/Z) | 1.84 | 2.84 | 3.78 |
| Tailing Factor (E-Isomer) | 0.96 - 1.32 | < 2.0 | < 2.0 |
| Tailing Factor (Z-Isomer) | Not Reported | < 2.0 | < 2.0 |
| RSD (%) of Peak Area | 1.47% (E), 1.44% (Z) | < 2.0% | < 2.0% |
Table 2: Method Validation Parameters for Doxepin Isomer Separation
| Parameter | (E)-Isomer | (Z)-Isomer |
|---|---|---|
| Linearity Range | 0.01 - 1.0 mg/mL | 0.01 - 1.0 mg/mL |
| Correlation Coefficient (R²) | 0.9999 | 0.9999 |
| Limit of Detection (LOD) | 0.011 mg/mL | 0.010 mg/mL |
| Limit of Quantitation (LOQ) | 0.033 mg/mL | 0.030 mg/mL |
Visualized Workflows and Pathways
Visual diagrams created using Graphviz provide a clear representation of experimental and biological processes.
HPLC Separation Workflow
The following diagram outlines a typical workflow for the separation and analysis of (E/Z)-nordoxepin stereoisomers from a biological sample using HPLC.
Caption: General workflow for HPLC-based separation of nordoxepin isomers.
Metabolic Pathway of Doxepin to Nordoxepin
This diagram illustrates the metabolic conversion of doxepin to its (E) and (Z) nordoxepin metabolites, highlighting the key enzymes involved.
Caption: Metabolic pathway of doxepin to (E/Z)-nordoxepin isomers.
Conclusion
The separation of (E)- and (Z)-nordoxepin stereoisomers is a critical analytical challenge in the development and clinical monitoring of doxepin. The inherent differences in the pharmacological activity between the isomers necessitate the use of stereoselective analytical methods.[5] High-Performance Liquid Chromatography, particularly using normal-phase silica columns or reversed-phase C8 columns, has demonstrated excellent capability in resolving these isomers.[2][8] The detailed protocols and performance data provided in this guide serve as a valuable resource for scientists to establish and validate robust and reliable methods for the accurate quantification of (E/Z)-nordoxepin, thereby supporting crucial pharmacokinetic and clinical investigations.
References
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. phenomenex.com [phenomenex.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cis- and trans-isomers of doxepin and desmethyldoxepin in the plasma of depressed patients treated with doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of E- and Z-doxepin and E- and Z-desmethyldoxepin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of Nordoxepin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), plays a crucial role in its therapeutic effects. This technical guide provides an in-depth overview of a documented synthetic route to nordoxepin hydrochloride and outlines key analytical techniques for its characterization. The synthesis involves a three-step process starting from doxepin hydrochloride, encompassing acylation, reduction, and salification. Characterization is primarily achieved through chromatographic and mass spectrometric methods. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, development, and analysis of nordoxepin and related compounds.
Synthesis of this compound
The synthesis of this compound can be achieved from its parent compound, doxepin hydrochloride. A documented method involves a three-step chemical transformation: acylation of the secondary amine, followed by reductive cleavage of the resulting amide, and subsequent conversion to the hydrochloride salt.
Synthetic Pathway
The overall synthetic scheme is as follows:
-
Acylation: Doxepin hydrochloride is reacted with an acylating agent, such as 2,2,2-trichloroethyl chloroformate, in the presence of a base to form an intermediate carbamate (B1207046).
-
Reduction: The carbamate intermediate is then subjected to reduction, which cleaves the carbamate group to yield nordoxepin.
-
Salification: Finally, the free base of nordoxepin is treated with hydrochloric acid to produce the stable hydrochloride salt.
Experimental Protocol
The following protocol is based on a documented laboratory-scale synthesis.
Step 1: Acylation of Doxepin Hydrochloride
-
Dissolve doxepin hydrochloride in a suitable organic solvent such as dichloromethane (B109758) in a three-neck flask.
-
Cool the solution in an ice-water bath.
-
Add an organic base, for example, N,N-diisopropylethylamine, to the reaction mixture.
-
Slowly add 2,2,2-trichloroethyl chloroformate dropwise to the cooled solution.
-
Stir the reaction mixture in the ice-water bath for approximately 2 hours to allow for the completion of the acylation reaction.
Step 2: Reduction of the Intermediate
Note: The specific reducing agent and conditions for this step are not detailed in the readily available literature and would require further process development. A common method for such transformations involves the use of reducing agents like zinc dust in the presence of a weak acid.
Step 3: Salification to this compound
-
Dissolve the crude nordoxepin free base obtained from the reduction step in ethyl acetate.
-
Cool the solution in an ice-water bath.
-
Adjust the pH of the solution to 3 by the dropwise addition of a saturated solution of hydrogen chloride in ethyl acetate.
-
Allow the product to crystallize out of the solution.
-
Collect the white solid precipitate by suction filtration and dry under vacuum to yield this compound.
Quantitative Data for Synthesis
| Parameter | Value |
| Starting Material | Doxepin Hydrochloride |
| Key Reagents | 2,2,2-trichloroethyl chloroformate, N,N-diisopropylethylamine, HCl |
| Overall Yield | 44.4% - 51.6% |
| Purity (by HPLC) | 95.9% - 98.7% |
Characterization of this compound
The characterization of newly synthesized this compound is essential to confirm its identity, purity, and structural integrity. The primary methods employed are high-performance liquid chromatography (HPLC) and mass spectrometry (MS). While detailed spectroscopic data from ¹H NMR, ¹³C NMR, and IR analysis of the synthesized compound are not widely available in the public domain, this section outlines the principles and available data for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for separating it from related compounds.
Typical HPLC Parameters:
-
Column: A reversed-phase column, such as a C8 or C18, is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically employed.
-
Detection: UV detection at a suitable wavelength is often used for quantification.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of nordoxepin.
Key Mass Spectrometry Data:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nordoxepin (NDox) | 266.0 | 107.0 |
These mass transitions are characteristic of nordoxepin and are used for its selective detection in complex matrices.
Spectroscopic Analysis (NMR and IR)
-
¹H NMR Spectroscopy: To determine the number and types of protons and their connectivity.
-
¹³C NMR Spectroscopy: To identify the number and types of carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Researchers undertaking the synthesis of this compound would need to perform these spectroscopic analyses and interpret the resulting data to fully characterize the compound.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Metabolic Pathway of Doxepin to Nordoxepin
Caption: Metabolic conversion of doxepin to nordoxepin.
Conclusion
This technical guide provides a summary of the synthesis and characterization of this compound based on available literature. The outlined synthetic protocol offers a viable route for obtaining this important active metabolite. While chromatographic and mass spectrometric data are available for its characterization, a comprehensive spectroscopic analysis with detailed NMR and IR data is not widely published and represents an area for further investigation by researchers in the field. The provided workflows and data tables serve as a foundational resource for professionals engaged in the chemistry and analysis of tricyclic antidepressants and their metabolites.
In Vitro Activity of Nordoxepin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), exhibits a distinct in vitro pharmacological profile. This technical guide provides a comprehensive overview of the in vitro activity of nordoxepin hydrochloride, focusing on its interactions with key molecular targets involved in neurotransmission. This document summarizes available quantitative data on its binding affinities and inhibitory concentrations, details relevant experimental protocols, and illustrates the associated signaling pathways and experimental workflows.
Introduction
Nordoxepin is formed in vivo through the N-demethylation of doxepin, a process primarily mediated by cytochrome P450 enzymes, particularly CYP2C19, with minor contributions from CYP1A2 and CYP2C9. While doxepin is a mixture of (E)- and (Z)-stereoisomers, nordoxepin exists in a roughly 1:1 ratio of its (E)- and (Z)-stereoisomers in plasma.[1] Like its parent compound, nordoxepin exerts its pharmacological effects through the modulation of various neurotransmitter systems. However, it displays a notably different selectivity profile. This guide focuses on the in vitro characterization of this compound's activity at clinically relevant central nervous system targets.
Quantitative Analysis of In Vitro Activity
The in vitro activity of this compound has been characterized through various binding and uptake inhibition assays. The following tables summarize the available quantitative data, including equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50).
Neurotransmitter Transporter Inhibition
Nordoxepin's primary mechanism of action is the inhibition of neurotransmitter reuptake at presynaptic terminals. It is a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and a less potent inhibitor of the serotonin (B10506) transporter (SERT).[1] Its activity at the dopamine (B1211576) transporter (DAT) is significantly weaker.
| Target | Parameter | Value (nM) | Species | Assay Type | Reference |
| Norepinephrine Transporter (NET) | Ki | 13 | Rat | Synaptosomal Uptake | [2] |
| Serotonin Transporter (SERT) | Ki | 200 | Rat | Synaptosomal Uptake | [2] |
| Dopamine Transporter (DAT) | Ki | 5,800 | Rat | Synaptosomal Uptake | [2] |
Receptor Binding Affinity
Nordoxepin also interacts with a variety of postsynaptic receptors, though generally with lower affinity than its parent compound, doxepin.[1] These interactions contribute to its overall pharmacological profile and side-effect profile.
| Target | Parameter | Value (nM) | Species | Assay Type | Reference |
| Histamine (B1213489) H1 Receptor | Kd | 2.1 | Human | Radioligand Binding | [3] |
| α1-Adrenergic Receptor | Kd | 110 | Human | Radioligand Binding | [3] |
| Muscarinic Acetylcholine Receptor | Kd | 130 | Human | Radioligand Binding | [3] |
Experimental Protocols
The data presented in this guide were generated using established in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.
Neurotransmitter Uptake Inhibition Assay in Rat Brain Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).
Protocol:
-
Synaptosome Preparation: Fresh rat brain tissue (e.g., hypothalamus for norepinephrine, corpus striatum for dopamine, and whole brain minus cerebellum for serotonin) is homogenized in a sucrose (B13894) solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Assay Conditions: Synaptosomes are pre-incubated with various concentrations of this compound in a buffer containing appropriate ions and energy sources.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]norepinephrine, [3H]serotonin, or [3H]dopamine) at a concentration close to its Km for the respective transporter.
-
Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response data. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant.
Radioligand Binding Assay in Human Brain Tissue
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Protocol:
-
Membrane Preparation: Post-mortem human brain tissue from specific regions known to express the target receptor (e.g., frontal cortex for α1-adrenergic and histamine H1 receptors, caudate nucleus for muscarinic receptors) is homogenized and centrifuged to prepare a crude membrane fraction.
-
Assay Conditions: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]pyrilamine for histamine H1 receptors, and [3H]quinuclidinyl benzilate for muscarinic receptors) and varying concentrations of this compound.
-
Equilibrium Binding: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) for nordoxepin is then calculated from the IC50 value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Signaling Pathways and Experimental Workflows
The in vitro activities of this compound can be visualized through signaling pathway diagrams and experimental workflow charts.
Signaling Pathway: Inhibition of Norepinephrine and Serotonin Reuptake
Nordoxepin's primary therapeutic effect is believed to stem from its ability to block the reuptake of norepinephrine and, to a lesser extent, serotonin into presynaptic neurons. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Experimental Workflow: Neurotransmitter Uptake Assay
The following diagram illustrates the key steps involved in a typical in vitro neurotransmitter uptake inhibition assay.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the general procedure for a competitive radioligand binding assay.
Conclusion
This compound demonstrates a distinct in vitro pharmacological profile characterized by potent inhibition of the norepinephrine transporter and moderate to weak interactions with the serotonin transporter and various postsynaptic receptors. This profile, which differs from its parent compound doxepin, underscores its primary role as a norepinephrine reuptake inhibitor. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study of nordoxepin and related compounds. Further investigation into the functional consequences of its receptor interactions and downstream signaling effects will continue to refine our understanding of its therapeutic potential.
References
In-Depth Technical Guide: Nordoxepin Hydrochloride Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), plays a significant role in its therapeutic effects. This document provides a comprehensive technical overview of the receptor binding profile of nordoxepin hydrochloride. A detailed summary of its binding affinities (Ki) for various neurotransmitter receptors and transporters is presented, highlighting its distinct pharmacological characteristics compared to its parent compound. This guide also outlines the standard experimental methodologies employed in determining these binding affinities and illustrates the key signaling pathways associated with its primary targets.
Introduction
Nordoxepin, also known as N-desmethyldoxepin, is a pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin.[1] Doxepin is metabolized in the liver, primarily by CYP2C19, to form nordoxepin.[1] While doxepin is a mixture of (E) and (Z) stereoisomers, typically in an 85:15 ratio, plasma levels of the (E) and (Z)-stereoisomers of nordoxepin are found in an approximately 1:1 ratio due to stereoselective metabolism.[1]
Generally, demethylated metabolites of tertiary amine TCAs, such as nordoxepin, exhibit a different receptor binding profile than their parent compounds. They are often more potent as norepinephrine (B1679862) reuptake inhibitors and less potent as serotonin (B10506) reuptake inhibitors, antihistamines, and anticholinergics.[1][2] This altered profile can contribute significantly to the overall therapeutic and side-effect profile of the parent drug. This guide focuses on elucidating the specific receptor binding characteristics of this compound.
Quantitative Receptor Binding Profile of this compound
The following table summarizes the available quantitative data on the binding affinity of nordoxepin (desmethyldoxepin) for various receptors and transporters. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. For comparative purposes, the binding affinities of the parent compound, doxepin, are also included where available.
| Receptor/Transporter | Ligand | Species | Assay Source | Ki (nM) |
| Monoamine Transporters | ||||
| Norepinephrine Transporter (NET) | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 18 |
| Norepinephrine Transporter (NET) | Doxepin | Human | NIMH PDSP | 29.5 |
| Serotonin Transporter (SERT) | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 200 |
| Serotonin Transporter (SERT) | Doxepin | Human | NIMH PDSP | 67.8 |
| Dopamine Transporter (DAT) | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 5000 |
| Dopamine Transporter (DAT) | Doxepin | Human | NIMH PDSP | 8200 |
| Histamine (B1213489) Receptors | ||||
| Histamine H1 Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 2.1 |
| Histamine H1 Receptor | Doxepin | Human | NIMH PDSP | 0.25 |
| Adrenergic Receptors | ||||
| Alpha-1A Adrenergic Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 23 |
| Alpha-1A Adrenergic Receptor | Doxepin | Human | NIMH PDSP | 12 |
| Alpha-1B Adrenergic Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 36 |
| Alpha-1B Adrenergic Receptor | Doxepin | Human | NIMH PDSP | 14 |
| Alpha-1D Adrenergic Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 26 |
| Alpha-1D Adrenergic Receptor | Doxepin | Human | NIMH PDSP | 15 |
| Alpha-2A Adrenergic Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 1200 |
| Alpha-2A Adrenergic Receptor | Doxepin | Human | NIMH PDSP | 210 |
| Muscarinic Receptors | ||||
| Muscarinic M1 Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 95 |
| Muscarinic M1 Receptor | Doxepin | Human | NIMH PDSP | 24 |
| Muscarinic M2 Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 200 |
| Muscarinic M2 Receptor | Doxepin | Human | NIMH PDSP | 77 |
| Muscarinic M3 Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 80 |
| Muscarinic M3 Receptor | Doxepin | Human | NIMH PDSP | 21 |
| Muscarinic M4 Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 160 |
| Muscarinic M4 Receptor | Doxepin | Human | NIMH PDSP | 50 |
| Muscarinic M5 Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 130 |
| Muscarinic M5 Receptor | Doxepin | Human | NIMH PDSP | 30 |
| Serotonin Receptors | ||||
| 5-HT2A Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 30 |
| 5-HT2A Receptor | Doxepin | Human | NIMH PDSP | 11 |
| 5-HT2C Receptor | Nordoxepin (Desmethyldoxepin) | Human | NIMH PDSP | 32 |
| 5-HT2C Receptor | Doxepin | Human | NIMH PDSP | 12 |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities (Ki values) is typically achieved through competitive radioligand binding assays.[3] These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[3]
Principle of Competitive Radioligand Binding Assay
This technique involves the incubation of a biological sample containing the receptor of interest (e.g., cell membrane homogenates) with a fixed concentration of a radiolabeled ligand (a "hot" ligand) that is known to bind to the receptor with high affinity and specificity.[3] Concurrently, varying concentrations of the unlabeled test compound (a "cold" ligand), in this case, this compound, are added.[3] The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, an inhibition curve can be generated. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
General Experimental Workflow
A typical workflow for a competitive radioligand binding assay involves the following steps:
-
Receptor Preparation: Tissues or cells expressing the target receptor are homogenized, and the cell membranes are isolated through centrifugation.[4] The protein concentration of the membrane preparation is determined.[4]
-
Assay Incubation: The prepared membranes are incubated in a buffer solution with the radioligand and varying concentrations of the unlabeled test compound.[4] The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.[4]
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.[3]
-
Quantification of Radioactivity: The radioactivity trapped on the filters is measured using a scintillation counter.[4]
-
Data Analysis: The data are analyzed to determine the IC50 and subsequently the Ki value.
Below is a DOT script for a Graphviz diagram illustrating the general workflow of a competitive radioligand binding assay.
Signaling Pathways
Nordoxepin's pharmacological effects are mediated through its interaction with various G protein-coupled receptors (GPCRs) and monoamine transporters.
G Protein-Coupled Receptor (GPCR) Signaling
Many of the receptors targeted by nordoxepin, including histamine, adrenergic, and muscarinic receptors, are GPCRs. The general mechanism of GPCR signaling involves the binding of a ligand (in this case, nordoxepin acting as an antagonist) to the receptor, which typically prevents the activation of an associated G protein.[5][6] G proteins are heterotrimeric, consisting of α, β, and γ subunits.[5] When an agonist binds, the G protein exchanges GDP for GTP, leading to the dissociation of the Gα subunit from the Gβγ dimer.[6] These dissociated subunits then modulate the activity of downstream effector proteins, such as adenylyl cyclase or phospholipase C, which in turn generate second messengers like cAMP, IP3, and DAG.[7] As an antagonist, nordoxepin would block these downstream effects.
The following DOT script generates a diagram illustrating a simplified GPCR signaling cascade.
Monoamine Transporter Function
Nordoxepin's primary antidepressant effect is attributed to its inhibition of the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[8] By blocking these transporters, nordoxepin increases the concentration and prolongs the presence of norepinephrine and serotonin in the synapse, enhancing neurotransmission.[8]
The following DOT script creates a diagram illustrating the mechanism of monoamine transporter inhibition by nordoxepin.
Logical Relationship: Doxepin to Nordoxepin
Nordoxepin is the direct product of the N-demethylation of doxepin, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2C19.[1] This conversion results in a pharmacologically active compound with a distinct receptor binding profile.
The following DOT script illustrates the metabolic conversion of doxepin to nordoxepin.
Conclusion
The receptor binding profile of this compound reveals a compound with a potent inhibitory effect on the norepinephrine transporter and a significant, though lesser, affinity for histamine H1, alpha-1 adrenergic, and muscarinic receptors. Its activity at the serotonin transporter is notably lower than that of its parent compound, doxepin. This distinct pharmacological profile underscores the importance of considering the activity of metabolites in drug development and clinical practice. The methodologies and signaling pathways described herein provide a foundational understanding for researchers and scientists working with this and similar compounds.
References
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. Doxepin - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Properties and Stability of Nordoxepin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), plays a significant role in the pharmacological effects of its parent drug.[1][2] As N-desmethyldoxepin, it is a secondary amine tricyclic antidepressant that exhibits a distinct pharmacological profile, notably a higher potency and selectivity as a norepinephrine (B1679862) reuptake inhibitor compared to doxepin.[1][3] This technical guide provides an in-depth overview of the chemical properties and stability of nordoxepin hydrochloride, offering critical data and methodologies for researchers and professionals involved in drug development and analysis.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[4] It is the hydrochloride salt of nordoxepin, which enhances its solubility and stability for pharmaceutical applications.[3] The compound exists as a mixture of (E) and (Z) stereoisomers.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Names | This compound, N-Desmethyldoxepin hydrochloride | [4] |
| CAS Number | 2887-91-4 | [5] |
| Molecular Formula | C₁₈H₁₉NO · HCl | [5] |
| Molecular Weight | 301.81 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 63-65 °C (for free base) | [8] |
| pKa | Data not available | |
| Stereochemistry | Mixture of (E) and (Z) isomers | [2] |
Solubility
This compound is soluble in water and various organic solvents.[4]
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble (Calculated, free base: 0.09 g/L at 25 °C) | [4][8] |
| Methanol | Soluble (1 mg/mL as free base) | [4] |
| Ethanol | 20 mg/mL (66.27 mM) | [6] |
| Dimethylformamide (DMF) | 20 mg/mL (66.27 mM) | [6] |
| Dimethyl Sulfoxide (DMSO) | 80 mg/mL (265.07 mM) | [6] |
| Phosphate-buffered saline (PBS, pH 7.2) | 1 mg/mL | [5] |
Stability Profile
The stability of this compound is a critical factor for its formulation, storage, and therapeutic efficacy.
Storage and Handling: this compound powder should be stored at -20°C for up to 3 years.[6] In solvent, it should be stored at -80°C for up to 1 year.[6] It is advised to keep the compound away from direct sunlight and moisture.[6]
Stability in Biological Matrices: A study on the bioequivalence of doxepin hydrochloride showed that nordoxepin was stable in human plasma under various conditions. There was no evidence of degradation in controlled blank plasma at room temperature for up to 24 hours, for six freeze-thaw cycles, in extracted plasma samples under refrigerated conditions (2–8 °C) for 91 hours, and at room temperature for 48 hours.[9] Long-term stability in spiked plasma samples was demonstrated for up to 123 days at -20°C.[9]
Forced Degradation Studies: Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[10] While specific forced degradation data for this compound is not readily available in the public domain, such studies would typically be conducted according to ICH guidelines.[11] These studies involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
A study on the photostability of the parent drug, doxepin hydrochloride, in aqueous solution showed degradation upon exposure to UV light, indicating that light protection is important.[12]
Experimental Protocols
Determination of Physicochemical Properties
Melting Point Determination: The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Solubility Determination: To determine solubility, an excess of this compound is added to a known volume of the solvent of interest. The suspension is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved this compound is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Stability-Indicating Method and Forced Degradation Studies
A stability-indicating analytical method is crucial for separating and quantifying nordoxepin from its potential degradation products. A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method coupled with a UV or mass spectrometry (MS) detector is typically employed.
General Protocol for Forced Degradation:
-
Acid Hydrolysis: The drug substance is dissolved in a suitable acidic solution (e.g., 0.1 M HCl) and heated. Samples are withdrawn at various time points.
-
Base Hydrolysis: The drug substance is dissolved in a suitable basic solution (e.g., 0.1 M NaOH) and heated. Samples are withdrawn at various time points.
-
Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: The solid drug substance and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]
Samples from each stress condition are then analyzed by the stability-indicating method to assess the extent of degradation and identify any degradation products.
Signaling Pathways and Experimental Workflows
Nordoxepin is the active metabolite of doxepin, formed primarily through demethylation by cytochrome P450 enzymes in the liver.[2]
Caption: Metabolism of Doxepin to Nordoxepin.
A general workflow for assessing the stability of a drug substance like this compound is outlined below.
Caption: General Workflow for Stability Testing.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Nor Doxepin Hydrochloride (2887-91-4) for sale [vulcanchem.com]
- 4. CAS 2887-91-4: this compound | CymitQuimica [cymitquimica.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Antidepressant Activity | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CAS # 1225-56-5, Nordoxepin, Desmethyl doxepin, Desmethyldoxepine, Monodesmethyldoxepin, N-Desmethyldoxepin - chemBlink [chemblink.com]
- 9. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. snscourseware.org [snscourseware.org]
- 12. orvtudert.ro [orvtudert.ro]
- 13. ICH Official web site : ICH [ich.org]
Discovery and history of nordoxepin as a doxepin metabolite
An In-depth Technical Guide on the Discovery and History of Nordoxepin as a Doxepin (B10761459) Metabolite
Introduction
Doxepin, a tricyclic antidepressant and anxiolytic, has been in clinical use for decades. Its therapeutic efficacy and side-effect profile are not solely attributable to the parent compound but are significantly influenced by its primary active metabolite, nordoxepin (desmethyldoxepin). This technical guide provides a comprehensive overview of the discovery, metabolic pathways, pharmacokinetics, and analytical methodologies related to nordoxepin. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolite.
Discovery and Initial Identification
The existence of nordoxepin as the principal N-demethylated metabolite of doxepin was established following the characterization of metabolic pathways common to tricyclic antidepressants. Research in the 1970s focused on identifying the byproducts of doxepin metabolism in humans. Early studies utilizing gas chromatography (GC) and mass spectrometry (MS) were instrumental in identifying nordoxepin in the plasma and urine of patients undergoing doxepin therapy. These initial investigations confirmed that N-demethylation was a major metabolic route for doxepin, analogous to the metabolism of other tertiary amine tricyclics like amitriptyline (B1667244) and imipramine, which are converted to nortriptyline (B1679971) and desipramine, respectively.
Metabolic Pathway of Doxepin to Nordoxepin
The biotransformation of doxepin to nordoxepin primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.
-
Primary Pathway: The core metabolic step is the N-demethylation of the tertiary amine doxepin to the secondary amine nordoxepin. This reaction is predominantly catalyzed by the CYP2C19 enzyme.
-
Further Metabolism: Both doxepin and nordoxepin undergo further metabolism, primarily through hydroxylation to form 2-hydroxydoxepin and 2-hydroxynordoxepin, respectively. This step is mainly carried out by CYP2D6. These hydroxylated metabolites are then conjugated with glucuronic acid and excreted in the urine.
The genetic polymorphism of CYP2C19 and CYP2D6 enzymes leads to significant inter-individual variability in the plasma concentrations of doxepin and nordoxepin. Individuals classified as poor metabolizers for CYP2C19 tend to have higher doxepin to nordoxepin ratios and slower overall clearance.
Caption: Metabolic pathway of doxepin to nordoxepin and subsequent excretion.
Pharmacokinetics of Doxepin and Nordoxepin
The pharmacokinetic profiles of doxepin and its active metabolite nordoxepin are crucial for understanding the drug's therapeutic window and potential for adverse effects. Steady-state plasma concentrations are typically reached within 2 to 8 days of initiating therapy. Nordoxepin generally exhibits a longer half-life than its parent compound.
| Parameter | Doxepin | Nordoxepin | Reference |
| Time to Peak Plasma Conc. (Tmax) | 2-4 hours | 4-10 hours | |
| Elimination Half-Life (t1/2) | 8-24 hours | 33-80 hours | |
| Plasma Protein Binding | ~76% | ~76% | |
| Primary Metabolizing Enzyme | CYP2C19, CYP2D6 | CYP2D6 | |
| Steady-State Plasma Ratio (Nordoxepin:Doxepin) | Variable (0.5 to 2.0) | - |
Note: Values can vary significantly based on patient genetics (CYP polymorphism), age, and co-administered medications.
Experimental Protocols and Methodologies
The quantification of doxepin and nordoxepin in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard methodology.
Protocol: Quantification by LC-MS/MS
-
Sample Preparation:
-
Collect whole blood in heparinized tubes and centrifuge to separate plasma.
-
To 1 mL of plasma, add an internal standard (e.g., deuterated doxepin).
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from plasma proteins. A common LLE method involves adding a basic solution (e.g., NaOH) followed by an organic solvent (e.g., hexane/isoamyl alcohol).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Separation:
-
System: HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Detection:
-
System: Triple quadrupole mass spectrometer (MS/MS).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for doxepin, nordoxepin, and the internal standard.
-
Caption: Experimental workflow for the quantification of nordoxepin via LC-MS/MS.
Pharmacological Activity of Nordoxepin
Nordoxepin is not an inert byproduct; it is a pharmacologically active molecule that contributes significantly to the overall clinical profile of doxepin. Its activity profile, while similar to the parent drug, has important distinctions.
-
Neurotransmitter Reuptake Inhibition: Nordoxepin is a potent inhibitor of norepinephrine (B1679862) reuptake, and its potency is comparable to or even greater than that of doxepin. It is a less potent inhibitor of serotonin (B10506) reuptake.
-
Receptor Antagonism: Like doxepin, nordoxepin has high affinity as an antagonist at the histamine (B1213489) H1 receptor, contributing to the sedative effects of the drug. It also exhibits anticholinergic (muscarinic M1) and anti-alpha-1-adrenergic receptor activity, which are associated with common side effects like dry mouth, constipation, and orthostatic hypotension.
The prolonged half-life of nordoxepin means that it remains in the system longer than doxepin, contributing significantly to the sustained therapeutic effect and potential for side effects, particularly upon initiation of therapy or dose adjustment.
Caption: Logical relationship between doxepin, its metabolism, and clinical outcomes.
Conclusion
The discovery and characterization of nordoxepin have been pivotal in understanding the clinical pharmacology of doxepin. As the primary active metabolite, nordoxepin's formation via CYP-mediated metabolism, its distinct pharmacokinetic profile, and its potent pharmacological activity are all critical factors that influence the efficacy and tolerability of doxepin therapy. A thorough understanding of these aspects, supported by robust analytical methodologies, is essential for optimizing treatment and for the continued development of related therapeutic agents.
In-Depth Technical Guide: Nordoxepin Hydrochloride (CAS 2887-91-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), is a pharmacologically active compound with a distinct receptor binding profile. This technical guide provides a comprehensive overview of Nordoxepin hydrochloride (CAS 2887-91-4), focusing on its physicochemical properties, mechanism of action, and relevant experimental methodologies. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of neuropsychopharmacological agents.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] It is the hydrochloride salt of Nordoxepin, also known as desmethyldoxepin. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2887-91-4 | [2][3] |
| Molecular Formula | C₁₈H₂₀ClNO | [2][4] |
| Molecular Weight | 301.81 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 210-218 °C | [5] |
| Solubility | Soluble in DMSO, DMF, and Ethanol. | [4] |
| Stereochemistry | Exists as a mixture of (E) and (Z) stereoisomers. | [5] |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake at the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the brain.[6] It is a pharmacologically active metabolite of doxepin, formed primarily through demethylation by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[3][7] Nordoxepin is further metabolized via hydroxylation by CYP2D6.[3]
Compared to its parent compound, doxepin, nordoxepin exhibits a more potent and selective inhibition of the norepinephrine transporter (NET).[3][8] Conversely, it is a less potent inhibitor of the serotonin transporter (SERT) and demonstrates reduced antagonist activity at histamine (B1213489) H₁, α₁-adrenergic, and muscarinic acetylcholine (B1216132) receptors.[3][9]
Receptor and Transporter Binding Profile
The following table summarizes the available quantitative data on the binding affinities (Ki values) of nordoxepin and its parent compound, doxepin, for key neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.
| Target | Nordoxepin (Ki, nM) | Doxepin (Ki, nM) | Reference(s) |
| Norepinephrine Transporter (NET) | 16 | 40 | [10] |
| Serotonin Transporter (SERT) | 330 | 66 | [10] |
| Histamine H₁ Receptor | 2.1 | 0.25 | [10] |
| α₁-Adrenergic Receptor | 79 | 19 | [10] |
| Muscarinic Acetylcholine Receptor | 230 | 25 | [10] |
Note: Data is from a study by Richelson, E. (1983) and may have been determined under specific experimental conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound's pharmacological profile.
Radioligand Binding Assay for Receptor Affinity
This protocol is a generalized method for determining the binding affinity of a compound to a specific receptor using a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for a target receptor (e.g., histamine H₁, α₁-adrenergic, muscarinic acetylcholine receptors).
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]pyrilamine for H₁ receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This protocol describes a method to measure the inhibition of neurotransmitter reuptake by transporters expressed in cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the norepinephrine transporter (NET) and serotonin transporter (SERT).
Materials:
-
Cell line stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) (e.g., HEK293 cells).
-
Radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin).
-
This compound stock solution.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Wash buffer (e.g., ice-cold uptake buffer).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate the hNET or hSERT expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound for a defined period.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10-20 minutes) to allow for neurotransmitter uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of neurotransmitter uptake by performing a non-linear regression analysis of the concentration-response curve.
Visualizations
Metabolic Pathway of Doxepin to Nordoxepin
The following diagram illustrates the primary metabolic conversion of doxepin to its active metabolite, nordoxepin.
Nordoxepin's Primary Mechanism of Action
This diagram depicts the primary mechanism of action of nordoxepin at the synaptic cleft.
Experimental Workflow for Receptor Binding Assay
The following flowchart outlines the key steps in a typical radioligand receptor binding assay.
References
- 1. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxepin - Wikipedia [en.wikipedia.org]
- 3. Nordoxepin - Wikipedia [en.wikipedia.org]
- 4. [3H]doxepin interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of antidepressants--characteristics of the ideal drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
- 10. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethyldoxepin: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of N-desmethyldoxepin, the primary active metabolite of the tricyclic antidepressant doxepin. This document details its pharmacological profile, including binding affinities and functional activities, outlines key experimental methodologies, and visualizes its metabolic generation and mechanism of action through signaling pathway diagrams.
Introduction
N-desmethyldoxepin, also known as nordoxepin, is a significant contributor to the therapeutic effects of its parent drug, doxepin.[1] Formed through hepatic metabolism, this metabolite exhibits a distinct pharmacological profile, characterized by a potent inhibition of the norepinephrine (B1679862) transporter.[1][2] Understanding the specific biological activities of N-desmethyldoxepin is crucial for a comprehensive grasp of doxepin's overall mechanism of action and for the development of novel therapeutics targeting monoaminergic systems.
Pharmacological Profile
N-desmethyldoxepin's biological activity is defined by its binding affinity and functional effects at various neurotransmitter receptors and transporters.
Binding Affinity
The affinity of N-desmethyldoxepin for various receptors and transporters has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
| Target | Radioligand | Tissue Source | Ki (nM) |
| Monoamine Transporters | |||
| Norepinephrine Transporter (NET) | [³H]nisoxetine | Rat cerebral cortex | 13 |
| Serotonin (B10506) Transporter (SERT) | [³H]imipramine | Rat cerebral cortex | 200 |
| Dopamine Transporter (DAT) | [³H]GBR-12935 | Rat striatum | 5,800 |
| Neurotransmitter Receptors | |||
| Histamine (B1213489) H₁ Receptor | [³H]pyrilamine | Guinea pig cerebellum | 1.1 |
| Muscarinic M₁₋₅ Receptors | [³H]quinuclidinyl benzilate | Rat cerebral cortex | 33 |
| α₁-Adrenergic Receptor | [³H]prazosin | Rat cerebral cortex | 21 |
| α₂-Adrenergic Receptor | [³H]rauwolscine | Rat cerebral cortex | 1,200 |
| Dopamine D₂ Receptor | [³H]spiperone | Rat striatum | 1,200 |
| Serotonin 5-HT₂ Receptor | [³H]spiperone | Rat cerebral cortex | 13 |
Data sourced from Richelson, 2001.
Functional Activity
N-desmethyldoxepin's primary functional activity is the inhibition of the norepinephrine transporter, leading to an increase in the synaptic concentration of norepinephrine. Compared to its parent compound, doxepin, N-desmethyldoxepin is a more potent and selective norepinephrine reuptake inhibitor.[1][2] It exhibits significantly less potent inhibition of the serotonin transporter.[1]
Furthermore, N-desmethyldoxepin has a reduced affinity for histamine H₁, muscarinic acetylcholine, and α₁-adrenergic receptors compared to doxepin, resulting in a lower incidence of side effects such as sedation, dry mouth, and orthostatic hypotension.[1]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and neurotransmitter reuptake assays.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a compound for a specific receptor or transporter.
Objective: To quantify the affinity (Ki) of N-desmethyldoxepin for a target protein.
General Protocol:
-
Membrane Preparation: Tissues rich in the target receptor/transporter (e.g., rat cerebral cortex) are homogenized and centrifuged to isolate cell membranes.
-
Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the unlabeled test compound (N-desmethyldoxepin).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically through vacuum filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
References
Methodological & Application
Application Note: Quantification of Nordoxepin Hydrochloride in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nordoxepin in human plasma. The described protocol utilizes liquid-liquid extraction for sample preparation and has been validated for linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. An alternative solid-phase extraction method is also discussed.
Introduction
Nordoxepin is the primary active metabolite of doxepin (B10761459), a tricyclic antidepressant used to treat depression and anxiety.[1] Monitoring its concentration in plasma is crucial for ensuring therapeutic efficacy and avoiding potential toxicity.[1][2] This document provides a detailed protocol for a highly sensitive LC-MS/MS method for the quantification of nordoxepin in human plasma, which is essential for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Nordoxepin hydrochloride reference standard
-
Desipramine (Internal Standard)
-
HPLC-grade methanol, acetonitrile (B52724), and methyl tert-butyl ether (MTBE)
-
Ammonia solution
-
Ammonium acetate (B1210297)
-
Formic acid
-
Deionized water
-
Human plasma
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction (LLE) procedure is employed to isolate nordoxepin and the internal standard (IS), desipramine, from human plasma.[3][4][5][6]
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 500 µL of plasma into a clean centrifuge tube.
-
Add the internal standard (desipramine).
-
Add 200 µL of 100 mM ammonium acetate solution (pH adjusted to 8 with ammonia) and vortex.[4]
-
Perform the liquid-liquid extraction by adding 4.0 mL of methyl tert-butyl ether (MTBE) and centrifuging for 5 minutes at 1811g.[4]
-
Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a clean tube.[4]
-
Evaporate the organic layer to dryness at 40°C under a gentle stream of nitrogen.[4]
-
Reconstitute the dried residue with 300 µL of a solution of acetonitrile, methanol, and 2.0 mM ammonium formate (80:10:10, v/v/v).[4]
-
Inject 15 µL of the reconstituted sample into the LC-MS/MS system.[4]
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
An alternative sample preparation can be performed using solid-phase extraction (SPE), which can enhance extraction efficiency.[7]
Protocol:
-
Mix 200 µL of plasma with 10 µL of internal standard and 400 µL of diluent and vortex.[7]
-
Load the sample onto a Cleanert® PEP extraction cartridge that has been activated with 200 µL of methanol.[7]
-
Wash the cartridge sequentially with different solutions as detailed in the full protocol.
-
Elute the analytes and dry the eluate.
-
Reconstitute the dried sample in 100 µL of a water-methanol (50:50, v/v) solution and inject 10 µL into the chromatograph.[7]
Liquid Chromatography
Chromatographic separation is achieved using a C8 or C18 reversed-phase column.
LC Parameters:
| Parameter | Value |
| Column | Hypurity C8 (100 mm x 4.6 mm, 5 µm)[3][5][6] |
| Mobile Phase | Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v)[3][5][6] |
| Flow Rate | 1.2 mL/min[3] |
| Injection Volume | 15 µL[4] |
| Autosampler Temp. | Maintained at ambient or a controlled temperature |
| Column Temp. | Maintained at ambient or a controlled temperature |
An alternative UPLC method uses a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) with a mobile phase of 0.1% formic acid and 10 mM ammonium formate in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.4 mL/min.[8]
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in the positive ionization mode with multiple reaction monitoring (MRM).[3][4][5][6]
MS/MS Parameters:
| Parameter | Nordoxepin | Desipramine (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 266.0[3][4][5][6] | 267.1[3][4][5][6] |
| Product Ion (m/z) | 107.0[3][4][5][6] | 72.1[3][4][5][6] |
| Declustering Potential | 60 V[4] | 26 V[4] |
| Collision Energy | 29 eV[4] | 21 eV[4] |
| Cell Exit Potential | 11 V[4] | 10 V[4] |
Source Dependent Parameters:
| Parameter | Value |
| Nebulizer Gas (Gas 1) | 50 psi[3][4] |
| Heater Gas (Gas 2) | 60 psi[3][4] |
| Ion Spray Voltage | 5500 V[3][4] |
| Turbo Heater Temperature | 500 °C[4] |
| Curtain Gas | 30 psi[4] |
| Collision Activation Dissociation (CAD) | 7[4] |
| Dwell Time | 300 ms[4] |
Quantitative Data Summary
The method demonstrates excellent linearity and sensitivity for the quantification of nordoxepin in human plasma.
| Parameter | Result |
| Linear Dynamic Range | 5.00–1300 pg/mL[3][4][5][6] |
| Correlation Coefficient (r²) | ≥ 0.9993[3][4][5] |
| Lower Limit of Quantification (LLOQ) | 5.00 pg/mL[3][4] |
| Intra-batch Precision (% CV) | ≤ 8.3%[3][5] |
| Inter-batch Precision (% CV) | ≤ 8.3%[3][5] |
| Extraction Recovery | 88.0%–99.1%[3][4][5][6] |
An alternative method reported an LLOQ of 2 pg/mL for nordoxepin.[8]
Experimental Workflow
References
- 1. therapeutics.testcatalog.org [therapeutics.testcatalog.org]
- 2. Doxepin and Nordoxepin | MLabs [mlabs.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography for the Analysis of Nordoxepin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), using high-performance liquid chromatography (HPLC). Methodologies for both HPLC with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, offering options for various laboratory settings and sensitivity requirements.
Introduction
Nordoxepin is the major active metabolite of doxepin, a tricyclic antidepressant used to treat depression and anxiety.[1][2] Monitoring its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note details validated methods for the reliable quantification of nordoxepin.
Metabolic Pathway of Doxepin to Nordoxepin
Doxepin is metabolized in the liver primarily through demethylation to form nordoxepin. This process is mainly catalyzed by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[1][3] Nordoxepin is also pharmacologically active and is subsequently hydroxylated, primarily by CYP2D6, and then conjugated for excretion.[2][3]
Method 1: HPLC with UV Detection
This method is suitable for the quantification of nordoxepin in bulk drug substances and pharmaceutical formulations.
Chromatographic Conditions
| Parameter | Condition |
| Column | Purospher® STAR RP-8e (L7), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile, water, and triethylamine (B128534) (50:50:0.2, v/v/v), pH adjusted to 2.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C[4] |
| Detection Wavelength | 254 nm[5][6] |
| Injection Volume | 20 µL |
Experimental Protocol: HPLC-UV Analysis
1. Standard Solution Preparation:
-
Prepare a stock solution of nordoxepin reference standard in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (for Pharmaceutical Formulations):
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to a known amount of doxepin and transfer it to a volumetric flask.
-
Add a suitable volume of diluent (e.g., mobile phase), sonicate for 15 minutes to dissolve the active ingredient, and then dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions for analysis.
Data Presentation: HPLC-UV Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.997[5] |
| Accuracy (% Recovery) | 97.67% - 101%[5] |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.40 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.50 µg/mL[5] |
Method 2: LC-MS/MS for Biological Matrices
This highly sensitive and selective method is ideal for the quantification of nordoxepin in human plasma.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | Hypurity C8, 100 mm x 4.6 mm, 5 µm[7] |
| Mobile Phase | A: Acetonitrile-methanol (95:5, v/v) B: 2.0 mM Ammonium (B1175870) Formate. Gradient: 93% A and 7% B[7] |
| Flow Rate | 1.2 mL/min[7] |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Nordoxepin: m/z 266.0 → 107.0[7] |
| Internal Standard (IS) | Desipramine: m/z 267.1 → 72.1[7] |
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a glass tube, add 50 µL of the internal standard working solution.
-
Add 200 µL of 100 mM ammonium acetate (B1210297) solution (pH 8.0).
-
Add 4.0 mL of methyl tert-butyl ether and vortex for 5 minutes.
-
Centrifuge at 1811 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 500 µL of the mobile phase and inject into the LC-MS/MS system.
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare calibration standards and QC samples by spiking known concentrations of nordoxepin into blank human plasma.
-
Process these standards and QCs using the same liquid-liquid extraction procedure as the unknown samples.
Data Presentation: LC-MS/MS Method Validation Summary
| Validation Parameter | Result for Nordoxepin |
| Linearity Range | 5.00 - 1300 pg/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.9993[7] |
| Accuracy (% Bias) | Within ± 15% |
| Precision (Intra- and Inter-batch % CV) | ≤ 8.3%[7] |
| Lower Limit of Quantification (LLOQ) | 5.00 pg/mL[7] |
| Extraction Recovery | 88.0% - 99.1%[7] |
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
For laboratories equipped for automated sample processing, SPE can be an alternative to LLE.
Experimental Protocol: SPE
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample (plasma diluted with an acidic buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute nordoxepin with a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.
Conclusion
The HPLC methods described in this application note provide robust and reliable approaches for the quantitative analysis of nordoxepin. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, the nature of the sample matrix, and the available instrumentation. The detailed protocols and validation data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important active metabolite.
References
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijarmps.org [ijarmps.org]
- 7. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of Nordoxepin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Note: Formulation Strategies for In Vivo Animal Studies with Nordoxepin Hydrochloride
This compound, the primary active metabolite of the tricyclic antidepressant doxepin, is a valuable compound for preclinical research in mood disorders and related conditions.[1][2] Effective in vivo studies hinge on the appropriate formulation of this compound to ensure accurate dosing, bioavailability, and animal welfare. This document provides detailed protocols for the preparation of this compound formulations for oral, intraperitoneal, and intravenous administration in animal models.
This compound is a white to off-white crystalline powder.[1] While soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol, its aqueous solubility, particularly in physiological buffers like PBS (pH 7.2), is low (< 1 mg/mL).[3] This characteristic necessitates the use of co-solvents and other excipients to achieve concentrations suitable for in vivo dosing.
The selection of a formulation strategy should be guided by the intended route of administration, the desired dose, and the specific animal model. It is crucial to use high-purity, sterile components and to prepare formulations under aseptic conditions, especially for parenteral routes. The health and welfare of the animals should be a primary consideration, and any new formulation should be evaluated for potential local or systemic toxicity.
Data Presentation
The following table summarizes key quantitative data for this compound, which is essential for formulation development.
| Parameter | Value | Reference |
| Molecular Weight | 301.81 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Solubility | ||
| DMSO | 80 - 100 mg/mL (ultrasonication recommended) | [3][4] |
| Ethanol | 20 mg/mL (ultrasonication recommended) | [3] |
| DMF | 20 mg/mL (ultrasonication recommended) | [3] |
| PBS (pH 7.2) | < 1 mg/mL | [3] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in Solvent) | -80°C for up to 1 year | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for preparing this compound formulations for common routes of administration in animal studies. All procedures, especially for parenteral administration, should be performed in a sterile environment (e.g., a laminar flow hood).
Protocol for Oral (PO) Administration Formulation
This protocol describes the preparation of a suspension of this compound for oral gavage. Given its poor aqueous solubility, a suspension is a common approach for oral delivery.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile water for injection
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC in sterile water. This can be done by slowly adding the CMC powder to the water while stirring vigorously to prevent clumping. Autoclave the solution to ensure sterility.
-
Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and volume.
-
Suspension Preparation:
-
Transfer the weighed this compound to a sterile conical tube.
-
Add a small volume of the 0.5% CMC vehicle to form a paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while vortexing or stirring to create a uniform suspension.
-
-
Homogenization: For a more uniform and stable suspension, homogenize the mixture using a tissue homogenizer or sonicate it.
-
pH Adjustment (Optional but Recommended): Check the pH of the final suspension and adjust to near neutral (pH 6.5-7.5) if necessary, using sterile solutions of 0.1 N HCl or 0.1 N NaOH.
-
Storage: Store the suspension at 2-8°C and protect it from light. It is recommended to prepare the suspension fresh or use it within a short period to ensure stability. Always re-suspend by vortexing before each administration.
Protocol for Intraperitoneal (IP) and Intravenous (IV) Administration Formulation
Due to the low aqueous solubility of this compound, a co-solvent system is necessary for preparing solutions for parenteral administration. The following formulation is a common vehicle for poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes (e.g., 15 mL)
-
Sterile syringes and filters (0.22 µm) for IV administration
Procedure:
-
Vehicle Composition: A common vehicle composition for IP and IV administration is:
-
5-10% DMSO
-
30-40% PEG300
-
5% Tween 80
-
45-60% Saline or PBS
-
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the required volume of DMSO to create a concentrated stock solution. Gentle warming or sonication may be required to aid dissolution. For example, to prepare a final formulation with 10% DMSO, you would dissolve the total amount of drug in 1/10th of the final volume with DMSO.
-
-
Formulation Preparation:
-
To the DMSO stock solution, add the required volume of PEG300 and mix thoroughly until a clear solution is obtained.
-
Add the Tween 80 and mix again until the solution is clear.
-
Finally, add the saline or PBS dropwise while continuously mixing to avoid precipitation. The final solution should be clear.
-
-
Sterilization (for IV administration): For intravenous administration, the final formulation must be sterile. Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the final formulation at 2-8°C, protected from light. It is advisable to prepare the formulation fresh before use.
Important Considerations:
-
Toxicity: The concentration of DMSO should be kept as low as possible, as it can have toxic effects at higher concentrations.
-
Precipitation: When preparing the final formulation, adding the aqueous component (saline/PBS) too quickly can cause the drug to precipitate.
-
Animal Welfare: Monitor animals closely after administration for any signs of discomfort or adverse reactions, especially with parenteral routes.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing and administering this compound in animal studies.
Signaling Pathway Diagram
Caption: Nordoxepin's mechanism of action via neurotransmitter reuptake inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Nordoxepin Hydrochloride Administration in Rats: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), is a potent norepinephrine (B1679862) reuptake inhibitor with weaker effects on serotonin (B10506) reuptake.[1][2] It plays a significant role in the overall antidepressant and anxiolytic effects of its parent compound.[1] This document provides detailed application notes and protocols for the administration of nordoxepin hydrochloride in rats for research purposes, including behavioral and pharmacokinetic studies. Due to the limited availability of studies involving the direct administration of nordoxepin to rats, the following protocols are largely based on established methodologies for its parent compound, doxepin, with appropriate considerations for the distinct properties of nordoxepin.
Data Presentation
Table 1: Recommended Dosage Ranges for Doxepin (Parent Compound) in Rats
| Application | Route of Administration | Dosage Range (mg/kg) | Frequency | Reference(s) |
| Behavioral Studies (Anxiolytic/Antidepressant-like effects) | Intraperitoneal (IP) | 1 - 10 | Single dose or daily for up to 21 days | [3] |
| Toxicity Studies (Sub-acute) | Oral (Gavage) | 25 - 50 | Daily | [4] |
| Toxicity Studies (Chronic) | Oral (in feed) | > 50 | Daily | [4] |
Note: These dosages for doxepin serve as a starting point for this compound. Due to potential differences in potency, it is crucial to conduct dose-response studies to determine the optimal dosage of nordoxepin for the desired experimental outcome.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly Soluble | [5] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% sterile saline or sterile water)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the desired volume of sterile vehicle to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a 0.22 µm sterile filter.
-
Store the prepared solution appropriately. For short-term use, refrigeration at 2-8°C is recommended. For long-term storage, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use freshly prepared solutions whenever possible.
Intraperitoneal (IP) Injection Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
Rat restraint device (optional)
-
70% ethanol
-
Gauze pads
Procedure:
-
Gently restrain the rat. The animal should be held securely but without restricting its breathing.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Clean the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle at a 10-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a rat is 10 mL/kg.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
Oral Gavage Protocol
Materials:
-
Prepared this compound solution
-
Sterile gavage needles (16-18 gauge for adult rats)
-
Sterile syringes
-
Rat restraint device (optional)
Procedure:
-
Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the rat to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle has reached the predetermined depth, slowly administer the this compound solution. The maximum recommended gavage volume for a rat is 10 mL/kg.
-
Gently remove the gavage needle and return the rat to its cage.
-
Monitor the animal for any signs of distress, such as difficulty breathing.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxepin - Wikipedia [en.wikipedia.org]
- 3. Effects of doxepin on brain-derived neurotrophic factor, tumor necrosis factor alpha, mitogen-activated protein kinase 14, and AKT1 genes expression in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note and Protocols for the Analytical Determination of Nordoxepin in Human Plasma
Introduction
Nordoxepin is the primary and pharmacologically active metabolite of doxepin (B10761459), a tricyclic antidepressant (TCA) used in the treatment of depression and anxiety.[1][2][3] Accurate and reliable quantification of nordoxepin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure safety and efficacy.[1][2][4] This document provides detailed protocols and application notes for the analysis of nordoxepin in human plasma, with a primary focus on the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][2][3][5][6]
Analytical Methods Overview
Several analytical techniques have been employed for the determination of nordoxepin in biological matrices, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and LC-MS/MS.[1] Among these, LC-MS/MS has emerged as the preferred method due to its superior sensitivity, selectivity, and robustness, allowing for the quantification of nordoxepin at very low concentrations (pg/mL levels).[1][2][3]
Experimental Protocols
This section details the common methodologies for sample preparation and instrumental analysis for the quantification of nordoxepin in human plasma.
Sample Collection and Handling
Blood samples (approximately 5 mL) are typically collected from subjects into tubes containing an anticoagulant.[4][7] Plasma is separated by centrifugation at around 1200 g for 10 minutes at 2-8°C.[4][7] The resulting plasma is then transferred to clean tubes and stored frozen at -20°C or below (-70°C is common) until analysis.[4][7]
Sample Preparation Methodologies
The primary goal of sample preparation is to extract nordoxepin from the complex plasma matrix, remove interfering substances, and concentrate the analyte. The three most common techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).
Protocol 2.1: Liquid-Liquid Extraction (LLE)
LLE is a widely used technique for the isolation of nordoxepin from plasma due to its lipophilic nature.[1][8]
-
Step 1: Sample Aliquoting and Internal Standard (IS) Spiking
-
Step 2: pH Adjustment and Extraction
-
Add 200 µL of a basifying agent, such as 100 mM ammonium (B1175870) acetate (B1210297) solution (pH 8), and vortex.[1][9] This step neutralizes the charge on the analyte, promoting its transfer into the organic solvent.
-
Add an appropriate volume of an immiscible organic solvent (e.g., 3 mL of methyl tert-butyl ether).[1][5][6][9][10]
-
Vortex or shake vigorously for approximately 10-15 minutes to facilitate the extraction.
-
-
Step 3: Phase Separation and Supernatant Collection
-
Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes) to achieve complete separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer containing the analyte and IS to a new clean tube.
-
-
Step 4: Evaporation and Reconstitution
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection.
-
Protocol 2.2: Solid-Phase Extraction (SPE)
SPE offers a more automated and often cleaner extraction compared to LLE.[2][3][7]
-
Step 1: Sample Pre-treatment
-
Step 2: Cartridge Conditioning and Loading
-
Step 3: Washing
-
Step 4: Elution
-
Elute the analyte and IS from the cartridge using a small volume of a strong organic solvent. For instance, wash twice with 100 µL of 2% formic acid in isopropanol-acetonitrile (50:50, v/v).[4]
-
Collect the eluate in a clean tube or 96-well plate.
-
-
Step 5: Post-Elution Processing
-
The eluate may be injected directly or evaporated and reconstituted in the mobile phase, similar to the LLE protocol.
-
Protocol 2.3: Protein Precipitation (PP)
PP is the simplest and fastest sample preparation method, suitable for high-throughput analysis.[8][11]
-
Step 1: Sample Aliquoting and IS Addition
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of a cold organic solvent (e.g., acetonitrile) containing the internal standard.[12]
-
-
Step 2: Precipitation and Centrifugation
-
Step 3: Supernatant Transfer and Dilution
-
Carefully transfer a portion of the clear supernatant (e.g., 25 µL) to a 96-well plate or autosampler vial.[12]
-
Dilute the supernatant with water or mobile phase (e.g., add 475 µL of water) before injection.[12] This step is crucial to reduce the organic solvent content of the injected sample, ensuring good peak shape.
-
Data Presentation: Quantitative Method Parameters
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for nordoxepin quantification in human plasma.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Chromatography | UPLC-MS/MS | LC-MS/MS |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[2][3][4] | Hypurity C8 (100 mm x 4.6 mm, 5 µm)[1][5][6][9][10] |
| Mobile Phase A | 0.1% formic acid and 10 mM ammonium formate (B1220265) in water[2][3][4] | 2.0 mM ammonium formate[1][5][6][9][10] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[2][3][4] | Acetonitrile-methanol (95:5, v/v)[1][5][6][9][10] |
| Flow Rate | 0.4 mL/min[2][3] | Not Specified |
| Mass Spectrometry | ESI+ | ESI+ |
| Ionization Mode | Positive Ion Mode (ESI+)[4] | Positive Ion Mode (ESI+)[1][5][6][9][10] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[4] | Multiple Reaction Monitoring (MRM)[1][5][6][9][10] |
| MRM Transition (Nordoxepin) | m/z 265.93 -> 107.18[4] | m/z 266.0 -> 107.0[1][5][6][9][10] |
| MRM Transition (IS: Nordoxepin-d3) | m/z 268.94 -> 107.19[4] | Not Applicable |
| MRM Transition (IS: Desipramine) | Not Applicable | m/z 267.1 -> 72.1[1][5][6][9][10] |
Table 2: Method Validation and Performance Data
| Parameter | Method 1 (SPE) | Method 2 (LLE) |
|---|---|---|
| Linearity Range | 2 - 2000 pg/mL (approx.)* | 5.00 - 1300 pg/mL[1][5][6][9][10] |
| LLOQ | 2 pg/mL[2][3][7] | 5.00 pg/mL[1] |
| Correlation Coefficient (r²) | >0.99 | 0.9993[1][5][6][10] |
| Recovery | Not specified | 88.0% - 99.1%[1][5][6][9][10] |
| Precision (Intra-batch %CV) | <15% | ≤ 8.3%[1][6][9][10] |
| Precision (Inter-batch %CV) | <15% | ≤ 8.3%[1][6][9][10] |
| Accuracy | 85-115% | 93.1% - 104.0%[1] |
*Linearity range for Method 1 is inferred from LLOQ and typical calibration curve ranges in similar studies.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows.
Caption: General workflow for nordoxepin analysis in plasma.
Caption: Liquid-Liquid Extraction (LLE) protocol workflow.
Caption: Solid-Phase Extraction (SPE) protocol workflow.
Caption: Protein Precipitation (PP) protocol workflow.
References
- 1. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
Application Note and Protocol: Solid-Phase Extraction of Nordoxepin from Biological Samples
Introduction
Nordoxepin is the primary active metabolite of doxepin (B10761459), a tricyclic antidepressant used in the treatment of depression and anxiety. Accurate quantification of nordoxepin in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including higher selectivity, reduced solvent consumption, and the potential for automation. This document provides a detailed protocol for the solid-phase extraction of nordoxepin from human plasma, based on established methodologies, and includes a summary of quantitative data from various studies.
Data Presentation
A summary of quantitative data for the analysis of nordoxepin in biological samples using different extraction methods is presented in Table 1. This allows for a comparative overview of the performance of various techniques.
Table 1: Summary of Quantitative Data for Nordoxepin Analysis
| Extraction Method | Biological Matrix | Analytical Method | LLOQ (pg/mL) | Recovery (%) | Linearity Range (pg/mL) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | LC-MS/MS | 2 | Not explicitly stated for Nordoxepin alone | 2 - 1300 | (Zheng et al., 2022)[1][2][3][4][5][6] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | LC-MS/MS | 5 | 88.0 - 99.1 | 5 - 1300 | (Patel et al., 2018)[7][8][9] |
| SPE (Bond Elut Certify) | Whole Blood | GC-NPD | 23-93 ng/mL (as part of a mix) | Not explicitly stated for Nordoxepin alone | LOQ - 2000 ng/mL | (Cheze et al.)[10] |
| SPE (Chem Elut) | Whole Blood | GC-NPD | 60-786 ng/mL (as part of a mix) | 43-72 (for the mix) | LOQ - 2000 ng/mL | (Cheze et al.)[10] |
| Online SPE | Human Plasma/Serum | LC-MS/MS | Not specified | Not specified | Not specified | (De Nardi et al.)[11] |
| Protein Precipitation | Human Plasma/Serum | LC-MS/MS | Not specified | Not specified | Not specified | (De Nardi et al.)[11] |
LLOQ: Lower Limit of Quantification; LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry; GC-NPD: Gas Chromatography-Nitrogen-Phosphorus Detection.
Experimental Protocols
This section details the methodology for the solid-phase extraction of nordoxepin from human plasma, adapted from the method described by Zheng et al. (2022).[1][2][3][4][5][6]
Materials and Reagents
-
Nordoxepin certified reference standard
-
Internal Standard (IS) solution (e.g., Doxepin-d3 or other suitable deuterated analog)
-
Methanol (B129727) (HPLC grade)
-
Water (deionized or HPLC grade)
-
Ammonia solution
-
Formic acid
-
Isopropyl alcohol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Cleanert® PEP solid-phase extraction cartridges
-
Human plasma (blank)
Sample Pre-treatment
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma samples for 60 seconds to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) solution.
-
Add 400 µL of a diluent (e.g., water or appropriate buffer).
-
Vortex the mixture for 60 seconds.
Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Activate the Cleanert® PEP extraction cartridge by passing 200 µL of methanol through it.
-
Equilibration: Equilibrate the cartridge with 200 µL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge.
-
Washing:
-
Wash the cartridge with 200 µL of a water-ammonia solution (80:20, v/v).
-
Wash the cartridge with 200 µL of a water-methanol solution (95:5, v/v).
-
Wash the cartridge with 200 µL of a water-methanol solution (20:80, v/v).
-
-
Elution:
-
Elute the analytes by washing the cartridge twice with 100 µL of 2% formic acid in an isopropyl alcohol-acetonitrile solution (50:50, v/v).
-
Collect the eluate in a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue with 100 µL of a water-methanol solution (50:50, v/v).
-
Vortex the reconstituted sample for 60 seconds.
-
-
Analysis: Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
The following diagrams illustrate the experimental workflow for the solid-phase extraction of nordoxepin.
Caption: Experimental workflow for the solid-phase extraction of nordoxepin.
Caption: Step-by-step process within the SPE cartridge.
References
- 1. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. | Semantic Scholar [semanticscholar.org]
- 7. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. researchgate.net [researchgate.net]
- 10. A comparative solid-phase extraction study for the simultaneous determination of fluvoxamine, mianserin, doxepin, citalopram, paroxetine, and etoperidone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of Nordoxepin-d3 Hydrochloride as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of nordoxepin-d3 hydrochloride as an internal standard in the quantitative analysis of nordoxepin in biological matrices. The protocols detailed below are intended to support pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings.
Introduction
Nordoxepin is the primary and pharmacologically active metabolite of the tricyclic antidepressant doxepin (B10761459).[1] Accurate quantification of nordoxepin in biological samples such as plasma is crucial for assessing the metabolism of doxepin, evaluating patient compliance, and conducting bioequivalence studies. The use of a stable isotope-labeled internal standard, such as nordoxepin-d3 hydrochloride, is the gold standard for quantitative analysis by mass spectrometry. This internal standard closely mimics the chemical and physical properties of the analyte, nordoxepin, thereby compensating for variations in sample preparation and instrument response, leading to enhanced accuracy and precision of the analytical method.
Nordoxepin-d3 hydrochloride is a deuterium-labeled analog of nordoxepin and is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) applications.[2]
Doxepin Metabolism and Nordoxepin Formation
Doxepin is metabolized in the liver primarily through demethylation to form nordoxepin. This metabolic pathway is mainly catalyzed by the cytochrome P450 enzymes CYP2C19 and CYP1A2. Nordoxepin is also further metabolized, primarily by CYP2D6. Understanding this metabolic pathway is essential for interpreting the pharmacokinetic profile of doxepin and its active metabolite.
Caption: Metabolic pathway of doxepin to its active metabolite, nordoxepin.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of a validated LC-MS/MS method for the analysis of nordoxepin using a deuterated internal standard.
| Parameter | Nordoxepin | Reference |
| Linearity Range | 5.00 - 1300 pg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 5.00 pg/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.9993 | [1] |
| Intra-batch Precision (% CV) | 1.0% - 8.3% | [1] |
| Inter-batch Precision (% CV) | 3.4% - 7.2% | [1] |
| Intra-batch Accuracy (%) | 93.1% - 104.0% | [1] |
| Inter-batch Accuracy (%) | 91.7% - 101.0% | [1] |
| Extraction Recovery | 88.0% - 99.1% | [1] |
Experimental Protocols
Preparation of Stock and Working Solutions
1.1. Nordoxepin Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of nordoxepin reference standard.
-
Dissolve in an appropriate volume of methanol (B129727) to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.
1.2. Nordoxepin-d3 Hydrochloride Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of nordoxepin-d3 hydrochloride.
-
Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL (as free base).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the IS stock solution at -20°C.
1.3. Working Solutions:
-
Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the nordoxepin stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a working solution of nordoxepin-d3 hydrochloride at a concentration of 100 ng/mL by diluting the IS stock solution with the same solvent.
Sample Preparation from Plasma
Two common methods for plasma sample preparation are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Caption: Liquid-liquid extraction workflow for plasma samples.
Detailed LLE Protocol:
-
Pipette 500 µL of plasma into a clean glass tube.
-
Add 50 µL of the nordoxepin-d3 hydrochloride working solution and vortex briefly.
-
Add 200 µL of 100 mM ammonium acetate solution (pH adjusted to 8 with ammonia) and vortex.[1]
-
Add 4.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1]
-
Vortex vigorously for 5 minutes.
-
Centrifuge the samples for 5 minutes at approximately 1811 g.[1]
-
Freeze the aqueous (lower) layer in a dry ice/acetone bath and transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue in 300 µL of the initial mobile phase.[1]
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
A validated SPE method can provide cleaner extracts and may be more amenable to automation.
Caption: General solid-phase extraction workflow.
Detailed SPE Protocol (Example using a mixed-mode cation exchange cartridge):
-
Pre-treat Sample: To 500 µL of plasma, add 50 µL of the nordoxepin-d3 hydrochloride working solution. Add 500 µL of 4% phosphoric acid in water and vortex.
-
Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute Analyte: Elute the nordoxepin and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 300 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are based on a published method and may require optimization for your specific instrumentation.[1]
3.1. Liquid Chromatography Conditions:
-
Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (B1220265) in a ratio of 93:7 (v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Injection Volume: 15 µL.[1]
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.[1]
3.2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Collision Energy: Optimized for the specific instrument. For nordoxepin, a collision energy of approximately 29 eV has been reported.
-
Dwell Time: 300 ms.[1]
Conclusion
The use of nordoxepin-d3 hydrochloride as an internal standard provides a robust and reliable method for the quantitative analysis of nordoxepin in biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling accurate and precise determination of this key metabolite.
References
Cell-based Assays for Determining the Activity of Nordoxepin Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordoxepin is the primary and pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin.[1][2] Like other TCAs, its therapeutic effects are largely attributed to its interaction with neurotransmitter transport systems in the central nervous system. Understanding the specific activity of nordoxepin is crucial for a comprehensive grasp of doxepin's overall pharmacological profile and for the development of new therapeutics. These application notes provide detailed protocols for cell-based assays to characterize the activity of nordoxepin hydrochloride.
Nordoxepin functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), with a notable selectivity for the norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT).[1][3] In general, demethylated metabolites of tertiary amine TCAs, such as nordoxepin, are more potent inhibitors of norepinephrine reuptake and less potent inhibitors of serotonin reuptake compared to their parent compounds.[1][3] Additionally, nordoxepin exhibits antagonistic activity at various other receptors, including histaminergic, adrenergic, and muscarinic receptors, although with less potency than doxepin.[1]
This document outlines protocols for three key types of cell-based assays:
-
Neurotransmitter Reuptake Assays to quantify the inhibitory activity of nordoxepin on SERT and NET.
-
Cell Viability Assays to assess the cytotoxic effects of nordoxepin.
-
Apoptosis Assays to determine if nordoxepin induces programmed cell death.
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of Doxepin for Human Neurotransmitter Transporters
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Doxepin | 67.8 | 37.6 |
| Nordoxepin | Expected > 67.8 | Expected < 37.6 |
Data for Doxepin from Richelson, E. (2001). Pharmacology of antidepressants. Mayo Clinic Proceedings, 76(5), 511-527. The expected values for nordoxepin are based on qualitative descriptions in the literature.[1][3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The primary mechanism of action of nordoxepin involves the inhibition of serotonin and norepinephrine reuptake by their respective transporters, SERT and NET, located on the presynaptic neuron. This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Experimental Workflow for Neurotransmitter Reuptake Assay
This workflow outlines the general steps for determining the inhibitory concentration (IC50) of nordoxepin on serotonin and norepinephrine transporters using a cell-based assay with a fluorescent substrate.
References
Application Notes and Protocols for Nordoxepin Hydrochloride in Depression Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Nordoxepin hydrochloride is the primary active metabolite of Doxepin (B10761459), a tricyclic antidepressant (TCA) that has been widely used in the treatment of major depressive disorder and anxiety.[1][2][3] As a pharmacologically active compound, Nordoxepin plays a significant role in the therapeutic effects of its parent drug.[2] Like other TCAs, its mechanism of action involves the modulation of monoaminergic systems in the brain.[4][5] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in established preclinical models of depression.
Mechanism of Action Nordoxepin exerts its antidepressant effects primarily by inhibiting the reuptake of norepinephrine (B1679862) (NE) and, to a lesser extent, serotonin (B10506) (5-HT) at synaptic nerve terminals.[2][5][6] This blockade increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[6][7] Compared to its parent compound Doxepin, Nordoxepin is a more potent and selective inhibitor of norepinephrine reuptake.[2][5] Additionally, it possesses antagonistic activity at various other receptors, including histaminic, alpha-1 adrenergic, and muscarinic cholinergic receptors, though generally with lower potency than Doxepin.[2][4] This complex pharmacological profile contributes to both its therapeutic effects and potential side effects.
The long-term therapeutic response to Nordoxepin and other antidepressants is believed to involve downstream adaptations in signaling pathways that regulate neurogenesis, synaptic plasticity, and cell survival.[8][9] Key pathways implicated include those involving Brain-Derived Neurotrophic Factor (BDNF).[8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nordoxepin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinPGx [clinpgx.org]
- 5. Doxepin - Wikipedia [en.wikipedia.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of doxepin on brain-derived neurotrophic factor, tumor necrosis factor alpha, mitogen-activated protein kinase 14, and AKT1 genes expression in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doxepin and Nordoxepin Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a bioequivalence (BE) study of doxepin (B10761459) and its active metabolite, nordoxepin. These guidelines are compiled to assist in the design, execution, and evaluation of BE studies in accordance with regulatory standards.
Introduction
Doxepin is a tricyclic antidepressant (TCA) used to treat major depressive disorder, anxiety, and insomnia.[1][2] It is metabolized in the liver to its primary active metabolite, nordoxepin (also known as desmethyldoxepin).[1][2][3] Both doxepin and nordoxepin contribute to the therapeutic effect. Therefore, when assessing the bioequivalence of a generic doxepin formulation against a reference product, it is crucial to evaluate the pharmacokinetic profiles of both the parent drug and its active metabolite.
The major metabolic pathway for doxepin is demethylation to nordoxepin, primarily carried out by the cytochrome P450 enzymes CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[2][3] Both doxepin and nordoxepin are further metabolized through hydroxylation, mainly by CYP2D6.[2][3] Given the significant inter-individual variability in the pharmacokinetics of doxepin and the formation of its active metabolite, therapeutic drug monitoring and robust bioequivalence studies are essential.[4]
Study Design and Protocol
A typical bioequivalence study for doxepin is designed as a randomized, two-period, two-sequence, single-dose, crossover study in healthy adult subjects under fasting conditions.[5][6]
Study Population
A sufficient number of healthy, non-smoking male and female volunteers aged 18-55 years should be enrolled to ensure adequate statistical power. A study with 40-41 subjects has been shown to be successful.[4][5] Subjects should undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests, to ensure they are in good health.
Study Products
-
Test Product: The generic doxepin formulation.
-
Reference Product: The approved innovator doxepin formulation.
Drug Administration and Washout Period
A single oral dose of the test or reference product is administered with a standardized volume of water after an overnight fast of at least 10 hours. A washout period of at least 21 days is recommended between the two treatment periods to ensure complete elimination of the drug from the body.[6]
Blood Sampling
Blood samples are collected in labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predose (0 hour) and at multiple time points post-dose. A suggested sampling schedule is: 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, 36, 48, 72, 96, 120, and 144 hours post-dose. Plasma is separated by centrifugation and stored at -70°C until analysis.
Bioanalytical Method
A validated, sensitive, and selective bioanalytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is required for the simultaneous quantification of doxepin and nordoxepin in human plasma.[4][7][8]
Sample Preparation
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method can be employed to isolate doxepin, nordoxepin, and an internal standard (e.g., desipramine (B1205290) or propranolol) from the plasma matrix.[4][7][8]
Chromatographic and Mass Spectrometric Conditions
Chromatographic separation is typically achieved on a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate).[4][7][8] Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.
Table 1: Example of LC-MS/MS Parameters
| Parameter | Doxepin | Nordoxepin | Internal Standard (Desipramine) |
| Precursor Ion (m/z) | 280.1 | 266.0 | 267.1 |
| Product Ion (m/z) | 107.0 | 107.0 | 72.1 |
| Linear Dynamic Range (pg/mL) | 15.0 - 3900 | 5.00 - 1300 | N/A |
Source: Adapted from a highly sensitive LC-MS/MS method for doxepin and nordoxepin.[4]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters
The following pharmacokinetic parameters should be calculated for both doxepin and nordoxepin using non-compartmental methods:
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Doxepin and Nordoxepin (Mean ± SD)
| Parameter | Doxepin | Nordoxepin |
| Cmax (ng/mL) | 15.96 ± 6.88 | 6.88 ± 2.45 |
| AUC0-inf (ng·h/mL) | 193.46 ± 88.54 | 313.30 ± 123.45 |
| tmax (h) | 1.98 ± 0.76 | 4.52 ± 2.33 |
| t1/2 (h) | 15 - 17 | ~31 - 51 |
Source: Compiled from various pharmacokinetic studies.[1][3][6][9]
Statistical Analysis
The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-inf) for both doxepin and nordoxepin should be log-transformed and analyzed using an Analysis of Variance (ANOVA) model.
Bioequivalence Acceptance Criteria
For the test product to be considered bioequivalent to the reference product, the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-inf for both doxepin and nordoxepin must fall within the acceptance range of 80.00% to 125.00%.[5]
Visualizations
Caption: Workflow of a Doxepin/Nordoxepin Bioequivalence Study.
Caption: Metabolic Pathway of Doxepin.
References
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Nordoxepin - Wikipedia [en.wikipedia.org]
- 4. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Bioavailability investigation of two different oral formulations of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. drugs.com [drugs.com]
Troubleshooting & Optimization
Improving nordoxepin hydrochloride solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of nordoxepin hydrochloride for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the highly recommended solvent for preparing a stock solution of this compound due to its high solubility.[1] The solubility in DMSO is approximately 80 mg/mL (265.07 mM) to 100 mg/mL (331.33 mM).[1] Using newly opened, anhydrous DMSO is crucial as hygroscopic DMSO can negatively impact solubility.[1]
Q2: Can I use other organic solvents to dissolve this compound?
A2: Yes, other organic solvents can be used, although DMSO generally offers the highest solubility. This compound is also soluble in ethanol (B145695) and dimethylformamide (DMF) at approximately 20 mg/mL (66.27 mM).[2]
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: this compound has very low solubility in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is less than 1 mg/mL.[2] Therefore, it is not recommended to dissolve the compound directly in aqueous solutions.
Q4: My compound is not fully dissolving in the recommended solvent. What should I do?
A4: If you encounter difficulty in dissolving this compound, sonication is recommended to aid dissolution.[2] Gently warming the solution to 37°C may also help. Ensure you are using a high-purity, anhydrous solvent.
Q5: How should I store the this compound stock solution?
A5: For long-term stability, the stock solution in a solvent should be stored at -80°C for up to one year.[2] For shorter periods, storage at -20°C is also acceptable.
Troubleshooting Guides
Issue: Precipitation observed when diluting the DMSO stock solution into aqueous cell culture media.
This is a common issue that can occur due to the rapid change in solvent polarity, causing the compound to "salt out" of the solution.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock solution into smaller volumes of your aqueous medium. This gradual decrease in DMSO concentration can help maintain the solubility of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to avoid cytotoxicity.[3] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
-
Pre-warming the Medium: Adding the DMSO stock solution to pre-warmed cell culture medium can sometimes improve solubility.
Data Presentation: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 80 - 100 | 265.07 - 331.33 | Sonication is recommended. Use anhydrous DMSO.[1][2] |
| Ethanol | 20 | 66.27 | Sonication is recommended.[2] |
| DMF | 20 | 66.27 | Sonication is recommended.[2] |
| PBS (pH 7.2) | < 1 | Insoluble | Not recommended for initial dissolution.[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 301.81 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 30.18 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 100 mM stock solution in DMSO. For example, dilute the 100 mM stock 1:10 in DMSO to get a 10 mM solution.
-
Final Dilution: Serially dilute the stock or intermediate solution into the pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Mixing: Gently mix the final solution by pipetting up and down or by gentle swirling. Avoid vigorous vortexing which can cause cell damage.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
Overcoming matrix effects in nordoxepin LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of nordoxepin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact nordoxepin analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as nordoxepin, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in your LC-MS/MS analysis.[2][3][4] In complex biological matrices like plasma, components such as proteins, lipids, and salts are common sources of matrix effects.[1]
Q2: I'm observing low signal intensity and poor peak shape for nordoxepin. What are the likely causes and solutions?
A2: Low signal intensity and poor peak shape for nordoxepin can stem from significant ion suppression. This often occurs when matrix components co-elute with the analyte, competing for ionization in the MS source.[3][5]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][6]
-
Liquid-Liquid Extraction (LLE): LLE is a robust method for extracting nordoxepin from plasma. Using a solvent like methyl tert-butyl ether has been shown to provide high recovery.[7][8][9]
-
Solid-Phase Extraction (SPE): SPE can offer even cleaner extracts by selectively binding and eluting nordoxepin, thereby reducing matrix components.[1][10]
-
-
Improve Chromatographic Separation: Enhancing the separation between nordoxepin and matrix interferences is crucial.[1]
-
Column Selection: A C8 column can effectively separate nordoxepin from endogenous matrix components.[8][11]
-
Mobile Phase Optimization: Adjusting the mobile phase composition, for instance, by using a mixture of acetonitrile-methanol and an ammonium (B1175870) formate (B1220265) buffer, can improve peak shape and resolution.[8][11]
-
-
Use a Suitable Internal Standard: A stable isotope-labeled internal standard (e.g., doxepin-d3) is highly recommended to compensate for matrix effects, as it will behave similarly to nordoxepin during extraction and ionization.[12][13]
Q3: My results show high variability and poor reproducibility. How can I improve this?
A3: High variability is often a direct consequence of inconsistent matrix effects between samples.
Troubleshooting Steps:
-
Implement a Robust Internal Standard Strategy: The use of a deuterated internal standard is one of the best ways to correct for variability.[12][13] The ratio of the analyte to the internal standard should remain consistent even if the absolute signal intensity fluctuates due to matrix effects.[1]
-
Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to normalize the matrix effects across the calibration curve and the unknown samples, leading to more accurate quantification.[1]
-
Thorough Method Validation: A comprehensive method validation, including assessments of precision, accuracy, and recovery across different batches of the matrix, will help identify and control sources of variability.[8]
Q4: How can I assess the extent of matrix effects in my nordoxepin assay?
A4: A post-extraction spike method is a common approach to quantify matrix effects.[14] This involves comparing the peak area of nordoxepin in a post-extraction spiked blank matrix sample to the peak area of nordoxepin in a pure solvent solution at the same concentration.
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the determination of doxepin (B10761459) and nordoxepin in human plasma.[7][8][9]
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add the internal standard solution (e.g., desipramine).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 500 µL of the mobile phase.
-
Vortex to mix.
-
Transfer to an autosampler vial for injection into the LC-MS/MS system.
-
Data Presentation
Table 1: LC-MS/MS Method Parameters for Nordoxepin Analysis [7][8][9]
| Parameter | Value |
| Chromatographic Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS/MS Transition (Nordoxepin) | m/z 266.0 → 107.0 |
| Internal Standard Transition (Desipramine) | m/z 267.1 → 72.1 |
Table 2: Performance Characteristics of a Validated Nordoxepin LC-MS/MS Method [7][8][9]
| Parameter | Nordoxepin |
| Linear Dynamic Range | 5.00–1300 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9993 |
| Extraction Recovery | 88.0%–99.1% |
| Intra-batch Precision (% CV) | ≤ 8.3% |
| Inter-batch Precision (% CV) | 3.4% to 7.2% |
| Intra-batch Accuracy | 93.1%–104.0% |
| Inter-batch Accuracy | 91.7%–101.0% |
Visualizations
Caption: Liquid-Liquid Extraction workflow for nordoxepin from plasma.
Caption: Troubleshooting logic for overcoming matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. academicworks.cuny.edu [academicworks.cuny.edu]
- 13. lcms.cz [lcms.cz]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
Navigating Nordoxepin Hydrochloride Stability: A Technical Support Guide
For researchers, scientists, and drug development professionals working with nordoxepin hydrochloride, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and troubleshooting potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] It is sparingly soluble in aqueous solutions like phosphate-buffered saline (PBS) at pH 7.2.[1] For biological experiments, it is advisable to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final concentration in the aqueous experimental medium.
Q2: How should I store this compound solutions?
A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2] It is crucial to protect solutions from light.[1][3]
Q3: Is this compound sensitive to light?
A3: Yes, as a tricyclic antidepressant, this compound is expected to be sensitive to light. The parent compound, doxepin (B10761459), is known to decompose slowly in the presence of light.[3] Therefore, all solutions containing this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for nordoxepin are not extensively detailed in the public domain, based on studies of its parent compound, doxepin, potential degradation pathways may include oxidation and hydroxylation.[4][5] Forced degradation studies on doxepin have identified potential photodegradation products such as HO-doxepin and doxepin-N-oxide. Similar degradation products could be anticipated for nordoxepin.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: Although detailed quantitative data on the pH-stability profile of this compound is limited, a study on doxepin showed it to be stable in acidic conditions, specifically in artificial gastric juice.[6] However, as a general principle for amine-containing compounds, extreme pH values (both acidic and basic) can potentially lead to hydrolysis or other forms of degradation. It is recommended to maintain the pH of aqueous solutions within a range that ensures both solubility and stability, which should be determined experimentally for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | 1. Prepare fresh solutions for each experiment.2. Verify the storage conditions (temperature and light protection) of your stock solutions.3. Analyze the purity of your stock solution using a suitable analytical method like HPLC. |
| Precipitation in aqueous buffer | Poor solubility of this compound in aqueous solutions. | 1. Decrease the final concentration of this compound.2. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.3. Adjust the pH of the buffer, as solubility can be pH-dependent. |
| Loss of potency over time | Instability at experimental temperature. | 1. Perform a time-course experiment to assess stability at your working temperature.2. If unstable, prepare fresh solutions immediately before use or store at a lower temperature if the experimental protocol allows. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Conduct forced degradation studies to identify potential degradation products and their retention times.2. Use a stability-indicating HPLC method to separate the parent compound from its degradants. |
Data Summary
Table 1: Solubility and Recommended Storage of this compound
| Solvent | Solubility | Recommended Storage (in solvent) |
| DMSO | 80 mg/mL (265.07 mM)[1] | -20°C (1 month), -80°C (6 months)[2] |
| DMF | 20 mg/mL (66.27 mM)[1] | -20°C (1 month), -80°C (1 year)[1] |
| Ethanol | 20 mg/mL (66.27 mM)[1] | -20°C (1 month), -80°C (1 year)[1] |
| PBS (pH 7.2) | < 1 mg/mL (insoluble)[1] | Not recommended for storage. |
Table 2: Stability of Nordoxepin in Human Plasma
| Condition | Duration | Stability |
| Room Temperature | 24 hours | Stable |
| Refrigerated (2-8°C) | 91 hours | Stable |
| Freeze-Thaw Cycles | 6 cycles | Stable |
| Long-term at -20°C | 123 days | Evidence of degradation |
Data from a study on the simultaneous determination of doxepin and nordoxepin in human plasma.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a UV or MS detector
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C). Collect and neutralize samples as described for acid hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature. Collect samples at various time points.
-
Thermal Degradation: Store a solid sample of this compound and a solution in a suitable solvent in an oven at an elevated temperature (e.g., 70°C). Analyze samples at different time points.
-
Photolytic Degradation: Expose a solution of this compound to a UV light source. Prepare a control sample wrapped in aluminum foil and kept under the same conditions. Analyze both samples at various time points.
-
Analysis: Analyze all samples using a suitable HPLC method to separate nordoxepin from its degradation products. A gradient method with a C18 column is often a good starting point.
-
Visualizations
References
- 1. This compound | Antidepressant Activity | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Doxepin and Nordoxepin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the chromatographic separation of doxepin (B10761459) and its active metabolite, nordoxepin. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of doxepin and nordoxepin.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inadequate separation between doxepin and nordoxepin peaks. | - Optimize Mobile Phase: Adjust the ratio of the organic and aqueous phases. A study found a mobile phase of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium (B1175870) formate (B1220265) in a 93:7 (v/v) ratio to be effective.[1][2][3][4] - Change Column: If using a C18 column, consider switching to a C8 column, which has shown to provide better separation from endogenous matrix components.[1] A Kinetex Biphenyl column can also offer good separation through mixed-mode interactions.[5] - Adjust Flow Rate: A flow rate of 1.2 mL/min has been shown to produce acceptable peak shapes and baseline separation.[1] |
| Peak Tailing | Secondary interactions between the basic analytes and residual silanol (B1196071) groups on the silica-based column packing.[6][7] This is a common issue with amine-containing compounds like doxepin.[6] | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups and reduce unwanted interactions.[7] - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[6] - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active sites on the stationary phase.[6] - Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try reducing the injection volume or sample concentration.[6][8] |
| Variable Retention Times | Fluctuations in the HPLC system, such as pump performance, mobile phase composition, or column temperature. | - Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases that can cause pressure fluctuations. - Control Column Temperature: Use a column oven to maintain a consistent temperature, as temperature can affect retention times. A temperature of 40°C has been used successfully.[5] |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization in the mass spectrometer or inefficient extraction from the sample matrix. | - Optimize MS Parameters: Fine-tune ion source parameters such as ion spray voltage, nebulizer gas pressure, and source temperature to maximize analyte response.[1] - Improve Extraction Efficiency: For plasma samples, liquid-liquid extraction with methyl tert-butyl ether under mild alkaline conditions (pH 8) has shown high and consistent recovery.[1] Solid-phase extraction (SPE) is another effective alternative.[9][10] |
| Interference from Endogenous Components | Co-elution of matrix components with the analytes of interest, particularly when using C18 columns.[1] | - Switch Column Type: A Hypurity C8 column has demonstrated better separation of doxepin and nordoxepin from endogenous plasma components compared to several C18 columns.[1] - Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances before injection.[9][10] |
Frequently Asked Questions (FAQs)
1. What is a typical retention time for doxepin and nordoxepin?
Using a Hypurity C8 column with a mobile phase of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v) at a flow rate of 1.2 mL/min, the retention time for doxepin was approximately 2.87 minutes and for nordoxepin was 3.56 minutes.[1]
2. What type of column is best suited for this separation?
While C18 columns are commonly used in reversed-phase chromatography, for the separation of doxepin and nordoxepin from biological matrices, a C8 column has been shown to provide better resolution from endogenous components.[1] A Kinetex Biphenyl column has also been demonstrated to be effective.[5]
3. What are the recommended mobile phase compositions?
A widely used mobile phase is a mixture of an organic solvent and an aqueous buffer. An effective combination is an organic phase of acetonitrile-methanol (95:5, v/v) and an aqueous phase of 2.0 mM ammonium formate, run in an isocratic elution.[1][2][3][4] Another option for a gradient elution is 0.1% formic acid and 10 mM ammonium formate in water as mobile phase A and 0.1% formic acid in acetonitrile (B52724) as mobile phase B.[9]
4. How can I prepare my plasma samples for analysis?
Liquid-liquid extraction (LLE) is a robust method for extracting doxepin and nordoxepin from human plasma.[1][2][3] A recommended protocol involves extraction with methyl tert-butyl ether.[1][2][3][4] Alternatively, solid-phase extraction (SPE) and protein precipitation are also viable sample preparation techniques.[9][10][11]
5. What detection method is most suitable?
Tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the simultaneous determination of doxepin and nordoxepin, especially in biological samples.[1][2][3][4] Detection is typically performed in positive ionization mode using multiple reaction monitoring (MRM).[1][2][3][4]
Experimental Protocols
LC-MS/MS Method for Doxepin and Nordoxepin in Human Plasma
This protocol is based on a validated method for the simultaneous determination of doxepin and nordoxepin in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add the internal standards (e.g., propranolol (B1214883) and desipramine).
-
Vortex the sample.
-
Perform liquid-liquid extraction using methyl tert-butyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Shimadzu LC-10ADvp pump with an SIL-HTc auto-sampler and DGU-14A online degasser.[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio.[1][2][3][4]
-
Flow Rate: 1.2 mL/min.[1]
-
Injection Volume: 15 µL.[1]
-
Autosampler Temperature: 4 °C.[1]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A tandem mass spectrometer capable of positive ionization and multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Dwell Time: 300 ms.[1]
Quantitative Data Summary
| Parameter | Doxepin | Nordoxepin | Reference |
| Linear Dynamic Range | 15.0–3900 pg/mL | 5.00–1300 pg/mL | [1][2][3][4] |
| Mean Correlation Coefficient (r²) | 0.9991 | 0.9993 | [1][2][3][4] |
| Extraction Recovery | 86.6%–90.4% | 88.0%–99.1% | [1][2][3][4] |
| Intra-batch Precision (% CV) | ≤ 8.3% | ≤ 8.3% | [1][2][3] |
| Inter-batch Precision (% CV) | ≤ 8.3% | ≤ 8.3% | [1][2][3] |
| Retention Time (approx.) | 2.87 min | 3.56 min | [1] |
| Resolution Factor (Rs) | \multicolumn{2}{c | }{2.45} | [1] |
Visualizations
References
- 1. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting poor recovery of nordoxepin during extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of nordoxepin during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of nordoxepin that might affect its extraction?
Nordoxepin, an active metabolite of the tricyclic antidepressant doxepin (B10761459), is a basic compound.[1] Its chemical structure includes a dibenzoxepin core and a secondary amine group, which makes it ionizable at different pH values.[2] Understanding its pKa is crucial for optimizing both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) methods. As a base, nordoxepin will be positively charged (ionized) in acidic conditions and neutral (non-ionized) in basic conditions. For efficient extraction into an organic solvent or retention on a non-polar SPE sorbent, nordoxepin should be in its neutral form.
Q2: I am experiencing low recovery of nordoxepin using Liquid-Liquid Extraction (LLE). What are the common causes and how can I improve it?
Low recovery in LLE can stem from several factors. Here are the most common issues and their solutions:
-
Incorrect pH: Nordoxepin, being a basic compound, requires an alkaline pH to be in its neutral, more organic-soluble form. If the pH of your aqueous sample is neutral or acidic, nordoxepin will be ionized and remain in the aqueous phase.
-
Solution: Adjust the sample pH to a mildly alkaline condition (e.g., pH 8-10) before extraction. One study found the best recovery for nordoxepin under mild alkaline conditions (pH 8) using methyl tert-butyl ether (MTBE).[3]
-
-
Inappropriate Solvent Choice: The choice of organic solvent is critical. The solvent should be immiscible with water and have a high affinity for nordoxepin.
-
Solution: Solvents like methyl tert-butyl ether (MTBE), n-hexane, dichloromethane, and ethyl acetate (B1210297) have been used for the extraction of similar compounds.[3] MTBE has been shown to provide good recovery for nordoxepin.[3]
-
-
Insufficient Mixing/Shaking: Inadequate mixing of the aqueous and organic phases can lead to incomplete partitioning of nordoxepin into the organic layer.
-
Solution: Ensure thorough mixing by vortexing or gentle shaking for an adequate amount of time (e.g., 2-5 minutes) to allow for equilibrium to be reached.[4]
-
-
Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte and lead to poor recovery.
-
Solution: To break emulsions, you can try adding a small amount of salt (salting out), gentle centrifugation, or filtering through a glass wool plug.
-
Q3: My nordoxepin recovery is poor when using Solid-Phase Extraction (SPE). What should I troubleshoot?
Poor SPE recovery can be attributed to issues in any of the four main steps: conditioning, loading, washing, and elution.
-
Analyte Breakthrough during Loading: This happens when nordoxepin does not retain on the sorbent and is lost in the load effluent.
-
Possible Cause: Incorrect pH of the sample. For reversed-phase SPE, nordoxepin should be in its less polar, neutral form to bind to the non-polar sorbent.
-
Solution: Adjust the sample pH to be alkaline to neutralize the nordoxepin molecule.
-
Possible Cause: Inappropriate sorbent.
-
Solution: A C8 or C18 reversed-phase sorbent is commonly used for tricyclic antidepressants. Ensure the sorbent choice is appropriate for the polarity of nordoxepin.
-
Possible Cause: Sample loading too fast.
-
Solution: Decrease the flow rate during sample loading to allow for sufficient interaction between nordoxepin and the sorbent.[5][6]
-
-
Analyte Loss during Washing: Nordoxepin is prematurely eluted from the sorbent during the wash step.
-
Possible Cause: Wash solvent is too strong (too much organic content).
-
Solution: Decrease the organic content of the wash solvent. The goal is to wash away interferences that are less retained than nordoxepin without eluting the analyte itself.
-
-
Incomplete Elution: Nordoxepin remains bound to the sorbent after the elution step.
-
Possible Cause: Elution solvent is too weak.
-
Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this means increasing the percentage of the organic solvent.
-
Possible Cause: Incorrect pH of the elution solvent.
-
Solution: For basic compounds like nordoxepin retained on a reversed-phase sorbent, using an acidic elution solvent (e.g., methanol (B129727) with formic acid) will ionize the molecule, decrease its retention, and improve elution.
-
Quantitative Data Summary
The following tables summarize reported recovery data for nordoxepin from different extraction methods.
Table 1: Liquid-Liquid Extraction (LLE) Recovery of Nordoxepin
| Analyte | Matrix | Extraction Solvent | pH Condition | Recovery (%) | Reference |
| Nordoxepin | Human Plasma | Methyl tert-butyl ether (MTBE) | Mildly Alkaline (pH 8) | 88.0 - 99.1 |
Table 2: Solid-Phase Extraction (SPE) Recovery of Nordoxepin
| Analyte | Matrix | SPE Cartridge | Elution Solvent | Recovery (%) | Reference |
| Nordoxepin | Human Plasma | Cleanert® PEP | 2% formic acid in isopropanol-acetonitrile (50:50, v/v) | Not explicitly stated, but method was validated with good precision and accuracy. | [7] |
Detailed Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Nordoxepin from Human Plasma
This protocol is adapted from a method described for the simultaneous determination of doxepin and nordoxepin in human plasma.[3]
-
Sample Preparation:
-
To 500 µL of human plasma in a clean tube, add the internal standard.
-
Vortex for 30 seconds.
-
-
pH Adjustment:
-
Add an appropriate volume of a basic solution (e.g., 1M NaOH) to adjust the plasma pH to approximately 8.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable mobile phase for your analytical method (e.g., 100 µL of a methanol-water mixture).
-
Vortex for 30 seconds before injection into the analytical instrument.
-
Solid-Phase Extraction (SPE) Protocol for Nordoxepin from Human Plasma
This protocol is based on a method developed for the analysis of doxepin and nordoxepin in human plasma.[7]
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 10 µL of internal standard and 400 µL of a diluent (e.g., water).
-
Vortex for 60 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a Cleanert® PEP extraction cartridge (or equivalent mixed-mode or reversed-phase cartridge) with 200 µL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 200 µL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge sequentially with:
-
200 µL of water-ammonia (80:20, v/v)
-
200 µL of water-methanol (95:5, v/v)
-
200 µL of water-methanol (20:80, v/v)
-
-
-
Elution:
-
Elute the analytes with two aliquots of 100 µL of 2% formic acid in isopropanol-acetonitrile (50:50, v/v).
-
-
Evaporation and Reconstitution:
-
Dry the collected eluate.
-
Reconstitute the sample in 100 µL of water-methanol (50:50, v/v).
-
Vortex for 60 seconds before analysis.
-
Visual Troubleshooting Guides
Troubleshooting Workflow for Poor Nordoxepin Recovery in SPE
Caption: Troubleshooting workflow for poor nordoxepin recovery in SPE.
General Experimental Workflow for Nordoxepin Extraction
Caption: General workflow for nordoxepin extraction from plasma.
References
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. CAS 2887-91-4: nordoxepin hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrofluorimetric Method for the Determination of Doxepin Hydrochloride in Commercial Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Preventing degradation of nordoxepin hydrochloride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of nordoxepin hydrochloride during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Some suppliers suggest that for short-term storage and shipping, ambient temperatures are acceptable.[1][2]
Q2: How should I store solutions of this compound?
Solutions of this compound are significantly less stable than the powder form. For optimal stability, solutions should be prepared fresh. If storage is necessary, it is recommended to store them at -80°C for up to one year or at -20°C for up to one month.[3] Always use a tightly sealed, light-resistant container.
Q3: What are the main factors that can cause degradation of this compound?
This compound, similar to its parent compound doxepin (B10761459) and other tricyclic antidepressants, is susceptible to degradation from:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen or oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.[4]
-
Thermal Stress: Degradation at elevated temperatures.
Q4: Are there any known incompatible excipients or materials with this compound?
While specific excipient compatibility studies for this compound are not widely published, data from similar tricyclic antidepressant hydrochlorides suggest that researchers should be cautious with:
-
Strong oxidizing agents: These can directly degrade the molecule.
-
Alkaline pH environments: The hydrochloride salt is acidic and will be neutralized by basic compounds, potentially leading to the precipitation of the free base and promoting degradation.
-
Reducing sugars (e.g., lactose): These can potentially participate in Maillard reactions with the secondary amine of nordoxepin, especially in the presence of heat and moisture.
-
Certain lubricants: For example, magnesium stearate (B1226849) has been shown to be incompatible with some amine hydrochlorides.
It is always recommended to perform compatibility studies with your specific formulation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results in assays. | Degradation of the this compound stock. | 1. Prepare fresh stock solutions for each experiment. 2. If using a stored solution, perform a quick purity check using a validated analytical method (e.g., HPLC). 3. Ensure that the solid material has been stored correctly at -20°C, protected from light and moisture. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Review the storage conditions of your sample. Was it exposed to light, elevated temperatures, or incompatible solvents? 2. Perform a forced degradation study to tentatively identify the degradation products (see Experimental Protocols section). 3. Ensure the analytical method is stability-indicating. |
| Discoloration or physical change in the solid powder. | Significant degradation. | 1. Do not use the material. 2. Review storage conditions and handling procedures to identify the cause. 3. Obtain a new, pure batch of this compound. |
| Precipitation in solution. | pH change or solvent incompatibility. | 1. Ensure the pH of your solution is within a stable range for the hydrochloride salt (acidic). 2. Verify the solubility of this compound in your chosen solvent system. Sonication may be required for complete dissolution in some solvents like DMF and DMSO.[1][2] |
Quantitative Data on Stability
While specific quantitative data on the degradation rates of this compound is limited in publicly available literature, the following table summarizes the known stability information.
| Form | Storage Condition | Duration | Stability | Source |
| Powder | -20°C | 3 years | Stable | [1][2] |
| In Solvent | -80°C | 1 year | Stable | [1] |
| In Solvent | -20°C | 1 month | Stable | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating RP-HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) or a suitable solvent at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
3. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critical and should be demonstrated by the separation of the main peak from degradation products generated during forced degradation studies.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
2. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to that of an unstressed sample to identify degradation peaks.
Visualizations
References
Navigating Variability in Nordoxepin Pharmacokinetic Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent variability in nordoxepin pharmacokinetic (PK) studies. Nordoxepin, the major active metabolite of the antidepressant doxepin (B10761459), exhibits significant inter-individual differences in its pharmacokinetic profile, posing challenges for consistent and reliable data interpretation. This guide offers insights into the underlying causes of this variability and provides actionable strategies for optimizing experimental design and data analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant inter-individual variability in nordoxepin plasma concentrations in our study subjects. What are the primary factors that could be contributing to this?
A1: Significant variability in nordoxepin plasma concentrations is a well-documented phenomenon and can be attributed to several key factors:
-
Genetic Polymorphisms: The primary driver of variability lies in the genetic makeup of the enzymes responsible for metabolizing doxepin and nordoxepin. Cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, play a crucial role.[1][2] Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers based on their specific genetic variants of these enzymes, leading to substantial differences in drug exposure.[1][2][3] For instance, total exposure to doxepin and nordoxepin can differ by almost 10-fold between CYP2D6 ultra-rapid and poor metabolizers.[1]
-
Drug-Drug Interactions: Co-administration of other medications can significantly alter nordoxepin pharmacokinetics.[4][5] Drugs that inhibit or induce CYP2D6 and CYP2C19 will affect the metabolism of doxepin and nordoxepin, leading to either increased or decreased plasma concentrations.[5][6] For example, strong inhibitors of CYP2D6 may increase doxepin exposure.[6]
-
Stereoselective Metabolism: Doxepin is administered as a mixture of (E)- and (Z)-stereoisomers.[1] The metabolism of these isomers is stereoselective, primarily by cytochrome P450 enzymes, resulting in a nearly 1:1 ratio of (E)- and (Z)-nordoxepin in plasma, which differs from the ratio of the parent drug.[1]
-
Patient-Specific Factors: Age, liver function, and underlying disease states can also influence drug metabolism and contribute to pharmacokinetic variability. Although specific dose adjustments for hepatic or renal impairment are not always provided, caution is advised as doxepin is hepatically metabolized.[7]
Q2: How can we minimize the impact of genetic polymorphisms on our study outcomes?
A2: To mitigate the influence of genetic variability, consider the following approaches:
-
Genotyping: Genotyping subjects for key metabolizing enzymes like CYP2D6 and CYP2C19 before study enrollment can help in stratifying the study population.[2] This allows for a more homogenous grouping of subjects and reduces inter-individual variability within each group.
-
Phenotyping: While genotyping identifies the genetic potential for metabolism, phenotyping with probe drugs can provide a more accurate assessment of an individual's current metabolic capacity.
-
Population Pharmacokinetic (PopPK) Modeling: Employing PopPK modeling can help to identify and quantify the sources of variability in your data, including the effects of genetic polymorphisms. This approach allows for a more robust analysis and interpretation of the results.
Q3: What is the recommended analytical method for quantifying nordoxepin in plasma samples?
A3: The most widely accepted and robust method for the quantification of nordoxepin in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[8][9][10] This technique offers high sensitivity, selectivity, and accuracy, which are crucial for pharmacokinetic studies where concentrations can be low.
Q4: We are developing an LC-MS/MS method for nordoxepin. What are some key parameters to consider?
A4: When developing your LC-MS/MS method, pay close attention to the following:
-
Sample Preparation: Liquid-liquid extraction (LLE) is a common and effective method for extracting nordoxepin from plasma.[8][9] Methyl tert-butyl ether is a frequently used solvent.[8][9] Protein precipitation is another viable option.[11]
-
Chromatographic Separation: A C8 or C18 reversed-phase column is typically used for chromatographic separation.[8][9]
-
Mass Spectrometry Detection: Quantitation is performed in the multiple reaction monitoring (MRM) mode. The protonated precursor to product ion transition for nordoxepin is typically m/z 266.0 → 107.0.[8][9]
-
Internal Standard: The use of a suitable internal standard (IS), such as desipramine, is essential for accurate quantification to compensate for matrix effects and variations in extraction efficiency and instrument response.[8]
Q5: Our team is experiencing issues with matrix effects in our LC-MS/MS analysis. How can we troubleshoot this?
A5: Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components, can be a significant challenge. Here are some troubleshooting steps:
-
Optimize Sample Preparation: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.
-
Modify Chromatographic Conditions: Adjusting the gradient, flow rate, or switching to a different column chemistry can help to separate nordoxepin from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated analog of nordoxepin is the ideal internal standard as it will co-elute and experience similar matrix effects, providing more accurate correction.
-
Evaluate Different Ionization Sources: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) might be less susceptible to matrix effects for certain compounds.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for doxepin and nordoxepin, highlighting the impact of genetic polymorphism.
Table 1: Pharmacokinetic Parameters of Doxepin and Nordoxepin
| Parameter | Doxepin | Nordoxepin | Reference(s) |
| Elimination Half-life (t½) | ~17 hours | ~31 hours | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | 2 - 10 hours | [6] |
| Protein Binding | ~80% | ~80% | [8][12] |
Table 2: Impact of CYP2D6 Genotype on Doxepin and Nordoxepin Pharmacokinetics
| CYP2D6 Metabolizer Status | Doxepin Cmax (nmol/L) | Doxepin Total Oral Clearance (l/h) | Nordoxepin AUC (nmol h/l) | Reference(s) |
| Ultra-rapid Metabolizer (UM) | 26 (19-36) | 708 (458-1155) | 200 (114-349) | [2][13] |
| Extensive Metabolizer (EM) | 35 (26-47) | 251 (177-357) | 562 (439-721) | [2][13] |
| Poor Metabolizer (PM) | 100 (66-150) | 102 (77-137) | 1820 (1210-2737) | [2][13] |
Experimental Protocols
Key Experiment: Quantification of Nordoxepin in Human Plasma using LC-MS/MS
This section provides a detailed methodology based on established protocols.[8][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 25 µL of the internal standard working solution (e.g., desipramine).
-
Add 200 µL of 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 8.0).
-
Vortex mix for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm) or equivalent.[8][9]
-
Mobile Phase: A gradient of acetonitrile/methanol and ammonium formate (B1220265) buffer.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Data Analysis: Quantify nordoxepin concentrations using a calibration curve constructed from standards of known concentrations.
Visualizations
Metabolic Pathway of Doxepin to Nordoxepin
Caption: Metabolic conversion of doxepin to its active metabolite nordoxepin and subsequent elimination pathways.
Experimental Workflow for Nordoxepin PK Studies
Caption: A generalized workflow for conducting a nordoxepin pharmacokinetic study.
References
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. drugs.com [drugs.com]
- 7. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. Doxepin and Nordoxepin | MLabs [mlabs.umich.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
Navigating Nordoxepin Experiments: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the side effects of nordoxepin in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring the welfare of animal subjects and the integrity of research outcomes.
Troubleshooting Guides
This section offers solutions to common problems encountered during the administration of nordoxepin in animal models.
Issue: Excessive Sedation and Ataxia
Symptoms: Animals appear lethargic, have impaired coordination, and show reduced motor activity. In severe cases, animals may be unable to maintain an upright posture.
Possible Causes:
-
The administered dose of nordoxepin is too high.
-
Individual animal sensitivity to the sedative effects of nordoxepin.
-
Synergistic effects with other administered compounds.
Troubleshooting Steps:
-
Dose Adjustment: Lower the dose of nordoxepin. A study in mice demonstrated a dose-dependent increase in neurotoxicity with doxepin (B10761459), a precursor to nordoxepin.[1][2] The median toxic dose (TD50) for motor impairment, as assessed by the rotarod test, was found to be 26.4 mg/kg (i.p.), while the median effective dose (ED50) for anticonvulsant activity was 6.6 mg/kg (i.p.).[1] This suggests a therapeutic window to consider when adjusting dosages.
-
Monitor Animal Behavior: Continuously observe animals for signs of sedation and ataxia, especially within the first few hours of administration. Peak adverse effects of doxepin in mice have been observed to occur as early as 5 minutes post-intraperitoneal injection.[1]
-
Review Concomitant Medications: Evaluate any other drugs being administered for potential sedative interactions.
-
Supportive Care: Ensure easy access to food and water. In cases of severe ataxia, provide a safe, comfortable environment to prevent injury.
Issue: Signs of Cardiotoxicity
Symptoms: Irregular heartbeat, changes in electrocardiogram (ECG) readings (e.g., QRS prolongation, QTc prolongation), and in severe cases, hypotension or arrhythmia.[3][4][5]
Possible Causes:
-
High doses of nordoxepin leading to blockade of cardiac sodium and potassium channels.[3][4][5]
-
Pre-existing cardiovascular conditions in the animal model.
Troubleshooting Steps:
-
ECG Monitoring: Conduct baseline and post-administration ECG recordings to detect any changes in cardiac conduction.
-
Dose Reduction: Lower the nordoxepin dosage to the minimum effective level.
-
Consider Co-administration of Cardioprotective Agents: While specific studies on co-administration with nordoxepin are limited, research on other tricyclic antidepressants (TCAs) suggests potential avenues for investigation. For instance, in cases of TCA overdose, sodium bicarbonate has been used to reverse cardiotoxic effects in a dog model.[6]
-
Monitor Vital Signs: Regularly measure heart rate and blood pressure.[7][8]
Issue: Anticholinergic Side Effects
Symptoms: Dry mouth (observed as increased water consumption or excessive grooming of the mouth area), constipation, urinary retention, and mydriasis (dilated pupils).[2][9]
Possible Causes:
Troubleshooting Steps:
-
Hydration: Ensure animals have ad libitum access to water to counteract dry mouth.
-
Dietary Fiber: For constipation, consider providing a diet with increased fiber content.
-
Monitor Urinary Output: Observe for signs of urinary retention. If suspected, consult with a veterinarian.
-
Dose-Response Assessment: Determine the lowest dose of nordoxepin that achieves the desired therapeutic effect without significant anticholinergic side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of nordoxepin-induced side effects?
A1: Nordoxepin, the active metabolite of doxepin, exerts its side effects through its interaction with various receptors.[11] The primary mechanisms include:
-
Sedation/Ataxia: Primarily due to its antihistaminic (H1 receptor blockade) and anti-alpha-1 adrenergic effects.[10][12]
-
Cardiotoxicity: Results from the blockade of fast sodium channels and potassium channels in the myocardium, which can lead to slowed cardiac conduction and arrhythmias.[3][4][5]
-
Anticholinergic Effects: Caused by the blockade of muscarinic acetylcholine (B1216132) receptors, leading to symptoms such as dry mouth, constipation, and urinary retention.[4][10]
Q2: How can I quantitatively assess the side effects of nordoxepin in my animal model?
A2: Quantitative assessment is crucial for determining the severity of side effects and the efficacy of any mitigating strategies.
| Side Effect | Assessment Method | Animal Model | Key Parameters |
| Sedation/Neurotoxicity | Rotarod Test | Mice | Latency to fall (seconds) |
| Open Field Test | Rodents | Total distance traveled, rearing frequency | |
| Cardiotoxicity | Electrocardiography (ECG) | Rodents, Dogs | QRS duration (ms), QTc interval (ms) |
| Blood Pressure Monitoring | Rodents, Dogs | Systolic and diastolic blood pressure (mmHg) | |
| Serum Biomarkers | Rodents | Troponin, Creatine Kinase-MB (CK-MB) levels | |
| Anticholinergic Effects | Salivary Flow Measurement | Rodents | Saliva volume (µl) over a set time |
| Gastrointestinal Motility Assay | Rodents | Charcoal meal transit distance (%) |
Q3: Are there any known strategies to reduce the bioavailability of nordoxepin to minimize systemic side effects?
A3: While specific research on reducing nordoxepin bioavailability is limited, general principles of pharmacokinetics can be applied. The absorption of doxepin can be delayed due to its anticholinergic effects, which slow gastrointestinal motility.[12] Co-administration of activated charcoal can be effective in reducing drug absorption in cases of overdose.[5] For experimental purposes, altering the route of administration (e.g., from systemic to localized delivery if applicable to the research question) could be explored.
Q4: What is the recommended experimental protocol for assessing nordoxepin-induced neurotoxicity using the rotarod test?
A4: The rotarod test is a standard method for evaluating motor coordination and balance in rodents.
Experimental Protocol: Rotarod Test for Neurotoxicity Assessment
-
Animals: Male or female mice (e.g., C57BL/6).
-
Apparatus: An automated rotarod apparatus with a rotating rod.
-
Acclimatization: Acclimate the mice to the experimental room for at least one hour before testing.
-
Training:
-
Place the mice on the stationary rod for a brief period.
-
Set the rotarod to a low, constant speed (e.g., 4 rpm) and train the mice to walk on it for at least one minute. Repeat this training for 2-3 trials with a 15-minute inter-trial interval.
-
-
Testing:
-
Administer nordoxepin or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal).
-
At predetermined time points post-administration (e.g., 5, 15, 30, 60 minutes), place the mouse on the rotarod.
-
The rotarod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial is typically ended if the mouse falls off or after a set cut-off time (e.g., 300 seconds).
-
Perform 2-3 trials at each time point and average the latency to fall.
-
-
Data Analysis: Compare the latency to fall between the nordoxepin-treated groups and the control group using appropriate statistical analysis (e.g., ANOVA). A significant decrease in the latency to fall indicates neurotoxicity.[1]
Q5: How should I monitor animals for sedation and ensure their welfare?
A5: Careful monitoring is essential when administering sedating compounds like nordoxepin.
Monitoring Protocol for Sedation
-
Observation: Continuously monitor animals for the first hour post-administration and then at regular intervals (e.g., every 1-2 hours) for the next several hours.
-
Parameters to Assess:
-
Righting Reflex: Gently place the animal on its back and observe its ability to right itself. A delayed or absent righting reflex indicates a deep level of sedation.
-
Locomotor Activity: Observe spontaneous movement within the cage.
-
Responsiveness to Stimuli: Assess the response to gentle touch or auditory stimuli.
-
Physiological Parameters: Monitor respiratory rate and body temperature.[7][13] A significant drop in these parameters can indicate excessive CNS depression.
-
-
Supportive Care:
-
Maintain the animal's body temperature using a warming pad or heat lamp, as sedation can lead to hypothermia.
-
Ensure easy access to food and water.
-
House sedated animals in a quiet, comfortable environment away from bright lights and loud noises.
-
Provide soft bedding to prevent pressure sores if the animal is immobile for an extended period.[7]
-
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental considerations, the following diagrams illustrate relevant pathways and workflows.
Caption: Metabolic pathway of doxepin to nordoxepin and subsequent inactivation.
Caption: Signaling pathway of TCA-induced cardiotoxicity.
Caption: Experimental workflow for assessing neurotoxicity using the rotarod test.
References
- 1. Characterization of the anticonvulsant activity of doxepin in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. whitesandstreatment.com [whitesandstreatment.com]
- 5. litfl.com [litfl.com]
- 6. Bicarbonate therapy for the cardiovascular toxicity of amitriptyline in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acuc.berkeley.edu [acuc.berkeley.edu]
- 8. Video: Anesthesia Induction and Maintenance in Laboratory Animals [jove.com]
- 9. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. Nordoxepin - Wikipedia [en.wikipedia.org]
- 12. Tricyclic Antidepressant Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Enhancing Nordoxepin Detection in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of nordoxepin in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting nordoxepin in plasma?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of nordoxepin in plasma.[1][2][3][4][5] This technique offers high sensitivity, allowing for the detection of nordoxepin at concentrations as low as picograms per milliliter (pg/mL).[1][6][7]
Q2: How can I improve the recovery of nordoxepin from plasma samples?
The choice of sample preparation technique is crucial for achieving high recovery. Two common and effective methods are:
-
Liquid-Liquid Extraction (LLE): This technique uses a solvent, such as methyl tert-butyl ether, to extract nordoxepin from the plasma matrix.[1][2][3] LLE can yield high recovery rates, often between 88.0% and 99.1%.[1][2]
-
Solid-Phase Extraction (SPE): SPE provides a rapid and efficient method for sample clean-up and concentration, leading to high recovery and precision.[6][7][8][9][10]
Q3: What are the key parameters to optimize in an LC-MS/MS method for nordoxepin detection?
To enhance sensitivity and selectivity, focus on optimizing the following:
-
Chromatographic Separation: Utilizing a suitable column, such as a C8 or C18, and optimizing the mobile phase composition is essential to separate nordoxepin from endogenous plasma components and prevent ion suppression.[1][3][4][6]
-
Mass Spectrometry Detection: Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity.[1][4] The specific precursor-to-product ion transitions for nordoxepin should be carefully selected and optimized. A common transition is m/z 266.0 → 107.0.[1][2][4]
-
Internal Standard (IS): The use of a suitable internal standard, such as a deuterated analog of nordoxepin or a structurally similar compound like desipramine, is critical for accurate quantification by correcting for variability in sample preparation and instrument response.[1][4]
Troubleshooting Guide
Problem: Low signal intensity or poor sensitivity.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the LLE or SPE protocol. For LLE, ensure the pH of the plasma sample is appropriate for nordoxepin extraction and that the solvent is of high purity. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate.[6][7] |
| Ion Suppression | Improve chromatographic separation to better resolve nordoxepin from co-eluting matrix components.[4] Diluting the sample may also help reduce matrix effects. |
| Suboptimal MS Parameters | Infuse a standard solution of nordoxepin to optimize MS parameters such as collision energy and cone voltage for the specific MRM transition. |
| Improper Sample Handling | Ensure plasma samples are stored correctly (e.g., at -70°C) to prevent degradation of nordoxepin.[8][9] Avoid repeated freeze-thaw cycles. |
Problem: High background noise or interfering peaks.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Enhance the sample clean-up process. A more rigorous SPE protocol or a different LLE solvent may be necessary.[6][7] |
| Contaminated Reagents | Use high-purity solvents and reagents (e.g., LC-MS grade). Prepare fresh mobile phases daily. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method. |
| Poor Chromatographic Separation | Adjust the mobile phase gradient or composition to better separate the analyte from interfering peaks.[4] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from published high-sensitivity LC-MS/MS methods for nordoxepin detection in plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method Reference | Linearity Range (pg/mL) | LLOQ (pg/mL) |
| Patel et al. (2018)[1][2][4] | 5.00 - 1300 | 5.00 |
| Zheng et al. (2022)[6][7][9] | Not specified | 2 |
Table 2: Extraction Recovery
| Method Reference | Extraction Method | Average Recovery (%) |
| Patel et al. (2018)[1][2] | Liquid-Liquid Extraction | 88.0 - 99.1 |
| Zheng et al. (2022)[6][7][9] | Solid-Phase Extraction | Not specified |
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is a synthesis of highly sensitive methods reported in the literature.[1][2][3][4][6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution (e.g., desipramine).
-
Add an appropriate volume of an organic solvent like methyl tert-butyl ether.
-
Vortex for a specified time to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm) or equivalent.[1][3]
-
Mobile Phase: A gradient of acetonitrile-methanol and ammonium (B1175870) formate (B1220265) buffer is often used.[1][3]
-
Flow Rate: Typically around 1.0 - 1.2 mL/min.[4]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]
-
MRM Transition for Internal Standard (Desipramine): m/z 267.1 → 72.1.[1]
Visualizations
Caption: Experimental workflow for nordoxepin detection in plasma.
References
- 1. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study | Semantic Scholar [semanticscholar.org]
- 6. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of (E)- and (Z)-Nordoxepin Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure (E)- and (Z)-nordoxepin isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining pure (E)- or (Z)-nordoxepin?
A1: The main challenges stem from the inherent formation of a mixture of (E) and (Z) isomers during the synthesis of the doxepin (B10761459) precursor. The subsequent N-demethylation to nordoxepin preserves this isomeric mixture. Key challenges include:
-
Lack of Stereoselectivity in Synthesis: Standard synthetic routes, such as those involving Grignard reactions followed by dehydration, do not favor the formation of a single isomer and typically yield the (E)-isomer as the major product.[1]
-
Difficult Separation: The (E) and (Z) isomers of nordoxepin are structurally very similar, making their separation challenging. Specialized chromatographic techniques are often required.
-
Isomerization: The potential for isomerization under certain conditions (e.g., light, acid, or heat) can compromise the purity of separated isomers.
Q2: What is the typical ratio of (E)- to (Z)-nordoxepin isomers observed in plasma versus in a typical synthesis?
A2: In pharmaceutical preparations of the precursor doxepin, the (E)/(Z) isomer ratio is approximately 85:15.[2] However, due to stereoselective metabolism in the body by cytochrome P450 enzymes, the plasma concentrations of (E)- and (Z)-nordoxepin are found to be in an approximate 1:1 ratio.[3] A typical chemical synthesis of doxepin, the precursor, results in a higher proportion of the (E)-isomer.[1][4]
Q3: Is there a direct stereoselective synthesis for pure (E)- or (Z)-nordoxepin?
A3: Based on currently available literature, a direct and widely adopted stereoselective synthesis for producing pure (E)- or (Z)-nordoxepin is not well-documented. The primary approach to obtaining pure isomers is through the separation of the isomeric mixture post-synthesis.
Q4: What analytical techniques are suitable for separating and quantifying (E)- and (Z)-nordoxepin isomers?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the separation and quantification of nordoxepin isomers.[5][6][7][8] Gas chromatography-mass spectrometry (GC-MS) can also be used for stereoselective measurement.[4][9]
Troubleshooting Guides
Synthesis Troubleshooting
The synthesis of nordoxepin is typically achieved by N-demethylation of doxepin. The primary challenges lie in the synthesis of the doxepin precursor, which is commonly prepared via a Grignard reaction followed by an acid-catalyzed dehydration.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of doxepin precursor in Grignard reaction | 1. Inactive magnesium. 2. Wet glassware or solvents. 3. Side reactions of the Grignard reagent.[10] | 1. Activate magnesium turnings with iodine or 1,2-dibromoethane. 2. Thoroughly dry all glassware and distill solvents over a suitable drying agent. 3. Control reaction temperature; add the Grignard reagent slowly to the ketone. Consider using toluene (B28343) as a solvent.[1][11] |
| Formation of undesired side products | 1. Enolization of the ketone starting material. 2. Wurtz coupling of the alkyl halide. | 1. Use a more reactive Grignard reagent or a Lewis acid to enhance ketone reactivity. 2. Ensure slow addition of the alkyl halide during Grignard reagent formation. |
| Poor (E)/(Z) isomer ratio after dehydration | The acid-catalyzed dehydration step is not highly stereoselective. | While difficult to control, screening different acid catalysts and reaction conditions (temperature, time) may slightly influence the isomer ratio. Separation of the isomers will be necessary. |
| Incomplete N-demethylation of doxepin | 1. Inappropriate demethylating agent. 2. Insufficient reaction time or temperature. | 1. Common N-demethylation agents for tricyclic antidepressants include ethyl chloroformate followed by hydrolysis. 2. Monitor the reaction by TLC or LC-MS to ensure completion. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of (E) and (Z) isomers by column chromatography | Insufficient resolution on standard silica (B1680970) gel. | 1. Preparative HPLC: This is the most effective method. Use a C18 or silica column with an optimized mobile phase.[5][6][12] 2. Flash Chromatography: May require extensive screening of solvent systems. Consider using silver nitrate-impregnated silica gel to enhance separation based on differential π-complexation with the isomers. |
| Co-elution of isomers in preparative HPLC | Suboptimal mobile phase composition or column. | 1. Mobile Phase Optimization: Systematically vary the solvent ratios (e.g., acetonitrile (B52724)/buffer, methanol/buffer). The addition of an amine modifier like n-nonylamine can improve peak shape and resolution on silica columns.[7] 2. Column Selection: Test different stationary phases (e.g., C8, C18, phenyl, cyano) and column dimensions. |
| Product degradation during purification | Exposure to light, acid, or prolonged heat. | 1. Protect fractions from light. 2. Neutralize any acidic or basic mobile phase modifiers during workup if the isomers are found to be sensitive. 3. Use moderate temperatures for solvent evaporation. |
Experimental Protocols
Representative Analytical HPLC Method for Isomer Separation
This protocol is based on established methods for the analytical separation of doxepin and nordoxepin isomers and can be adapted for preparative scale.
| Parameter | Condition |
| Column | 3 µm analytical silica (6 x 100 mm)[7] |
| Mobile Phase | 0.025 M phosphate (B84403) : acetonitrile : n-nonylamine (80:20:1)[7] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 295 nm[5] |
| Injection Volume | 10 µL |
Note: For preparative HPLC, the column size, flow rate, and injection volume would need to be scaled up accordingly.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nordoxepin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Quantitative determination of E- and Z-doxepin and E- and Z-desmethyldoxepin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic determination of (Z)- and (E)-doxepin hydrochloride isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Dothiepin and Doxepin by Grignard Reactions in Toluene | Semantic Scholar [semanticscholar.org]
- 12. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Efficacy Analysis of Nordoxepin and Doxepin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of nordoxepin and its parent compound, doxepin (B10761459). Both are pharmacologically active, with doxepin being a well-established tricyclic antidepressant and nordoxepin being its primary active metabolite. This document outlines their mechanisms of action, receptor binding affinities, and effects on key signaling pathways, supported by experimental data and detailed methodologies.
Mechanism of Action and Receptor Affinity
Doxepin and nordoxepin exert their therapeutic effects primarily through the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake, thereby increasing the synaptic availability of these neurotransmitters.[1] However, their potency and selectivity for various neurotransmitter transporters and receptors differ significantly, influencing their overall pharmacological profiles.
Doxepin is a potent antagonist at several receptors, including histamine (B1213489) H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors, which contributes to its sedative and anticholinergic side effects.[1][2] Nordoxepin, the N-demethylated metabolite of doxepin, generally exhibits a more selective profile. It is a more potent inhibitor of norepinephrine reuptake compared to doxepin and has weaker affinity for histamine H1, muscarinic, and alpha-1 adrenergic receptors.[3]
Data Presentation: Receptor Binding Affinities
| Receptor | Doxepin Kd (nM)[2] | Nordoxepin Affinity (Qualitative) |
| Histamine H1 | 0.24 | Less potent than doxepin[3] |
| Muscarinic Acetylcholine | 18 | Less potent than doxepin[3] |
| Alpha-1 Adrenergic | 24 | Less potent than doxepin[3] |
| Alpha-2 Adrenergic | 73 | Data not available |
| Dopamine D2 | 160 | Data not available |
| Serotonin Transporter (SERT) | Data not available | Less potent than doxepin[3] |
| Norepinephrine Transporter (NET) | Data not available | More potent than doxepin[3] |
Signaling Pathways
Both doxepin and nordoxepin can modulate intracellular signaling pathways, which may contribute to their therapeutic effects beyond neurotransmitter reuptake inhibition.
PI3K/Akt Signaling Pathway
Recent studies have indicated that doxepin can modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[4] The activation of this pathway by doxepin may contribute to its neuroprotective effects.
Intracellular Calcium Mobilization
Doxepin has been shown to influence intracellular calcium levels, a key second messenger involved in numerous cellular processes, including neurotransmission. This modulation may occur through its interaction with various receptors that are coupled to calcium signaling pathways.
Experimental Protocols
The following sections provide an overview of the methodologies used to obtain the data presented in this guide.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a drug for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) of doxepin and nordoxepin for various neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Homogenates of human brain tissue are prepared by centrifugation to isolate the cell membranes containing the receptors of interest.[2]
-
Incubation: The membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor of interest and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test drug (doxepin or nordoxepin).[5][6]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.[5]
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Kd is then calculated from the IC50 using the Cheng-Prusoff equation.
-
-
Experimental Workflow:
Western Blot Analysis for PI3K/Akt Pathway Activation
This technique is used to detect and quantify the phosphorylation (activation) of proteins in a signaling pathway.
-
Objective: To assess the effect of doxepin and nordoxepin on the activation of Akt.
-
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with doxepin or nordoxepin at various concentrations and for different durations.[7]
-
Protein Extraction: The cells are lysed to extract the total protein.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[8]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (active) form of Akt and total Akt. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[7][9]
-
Detection: The signal from the enzyme-conjugated secondary antibody is detected using a chemiluminescent substrate, and the bands are visualized.
-
Quantification: The intensity of the bands corresponding to phosphorylated Akt is normalized to the intensity of the total Akt bands to determine the level of activation.[8]
-
Intracellular Calcium Mobilization Assay (FLIPR Assay)
This is a high-throughput screening assay used to measure changes in intracellular calcium concentration.
-
Objective: To determine if doxepin and nordoxepin can modulate intracellular calcium levels.
-
Methodology:
-
Cell Culture: Cells expressing the receptor of interest are plated in a microplate.[10]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8) that increases its fluorescence intensity upon binding to calcium.[10][11]
-
Compound Addition: Doxepin or nordoxepin is added to the wells of the microplate.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a specialized instrument such as a FlexStation or FLIPR (Fluorometric Imaging Plate Reader).[10][12] An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is analyzed to determine the effect of the compound on calcium mobilization.
-
Conclusion
Doxepin and its active metabolite, nordoxepin, exhibit distinct pharmacological profiles. Doxepin is a broad-spectrum agent with potent effects on multiple neurotransmitter systems, which likely contributes to both its therapeutic efficacy and its side effect profile. Nordoxepin, on the other hand, demonstrates a more selective action as a norepinephrine reuptake inhibitor with reduced activity at other receptors. This difference in receptor affinity suggests that nordoxepin may have a more favorable side effect profile compared to doxepin, although further direct comparative studies are needed to confirm this. The modulation of intracellular signaling pathways such as the PI3K/Akt pathway and calcium mobilization by these compounds represents an important area for future research to fully elucidate their mechanisms of action and therapeutic potential.
References
- 1. Binding of antidepressants to human brain receptors: focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxepin - Wikipedia [en.wikipedia.org]
- 4. Doxepin as OCT2 inhibitor ameliorates inflammatory response and modulates PI3K/Akt signaling associated with cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 10. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Nordoxepin vs. Nortriptyline in Neuropharmacology
A detailed comparison of the preclinical profiles of nordoxepin and nortriptyline (B1679971), two closely related tricyclic antidepressants, reveals distinct pharmacological nuances that may influence their therapeutic applications and side-effect profiles. While both compounds exhibit potent inhibition of norepinephrine (B1679862) reuptake, a key mechanism in antidepressant and analgesic efficacy, emerging data suggests differences in their broader receptor interactions and potency in preclinical models of depression and neuropathic pain.
This guide provides a comprehensive analysis of the available preclinical data for nordoxepin and nortriptyline, offering researchers, scientists, and drug development professionals a clear comparison of their in vitro and in vivo pharmacology. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided to support further research and interpretation.
At the Receptor Level: A Tale of Two Tricyclics
The primary mechanism of action for both nordoxepin and nortriptyline is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. However, their affinity for other neurotransmitter transporters and receptors, which contributes to their overall therapeutic and side-effect profiles, shows notable differences.
Nortriptyline is a well-characterized tricyclic antidepressant that demonstrates a strong preference for the norepinephrine transporter over the serotonin (B10506) transporter (SERT).[1][2] In contrast, nordoxepin, the primary active metabolite of doxepin, is also a potent norepinephrine reuptake inhibitor.[3] While direct comparative studies are limited, available data indicates that nordoxepin is a more potent inhibitor of norepinephrine reuptake and a less potent inhibitor of serotonin reuptake compared to its parent compound, doxepin.[3]
The following tables summarize the available quantitative data on the receptor binding affinities (Ki) and transporter inhibition (IC50) for both compounds.
Table 1: Neurotransmitter Transporter Inhibition
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Nordoxepin | More potent than Doxepin | Less potent than Doxepin |
| Nortriptyline | Ki: ~3.4 nM | Ki: ~161 nM; IC50: ~940 nM |
Table 2: Receptor Binding Affinities (Ki)
| Receptor | Nordoxepin | Nortriptyline |
| Muscarinic M1 Receptor | Data not available | High affinity |
| Histamine H1 Receptor | Less potent than Doxepin | High affinity |
| Alpha-1 Adrenergic Receptor | Data not available | High affinity |
Preclinical Efficacy: Insights from Animal Models
The antidepressant and analgesic potential of nordoxepin and nortriptyline has been evaluated in various preclinical models. These studies provide valuable insights into their comparative efficacy and potential therapeutic uses.
Antidepressant-like Activity: The Forced Swim Test
dot
Analgesic Effects in Neuropathic Pain Models
Both nordoxepin and nortriptyline have been investigated for their efficacy in animal models of neuropathic pain, such as the chronic constriction injury (CCI) model.[7][8][9][10][11] This model involves the loose ligation of the sciatic nerve, leading to the development of chronic pain-like behaviors, including mechanical allodynia and thermal hyperalgesia.
dot
Signaling Pathways and Mechanism of Action
The therapeutic effects of both nordoxepin and nortriptyline are primarily attributed to the enhancement of noradrenergic neurotransmission. By blocking the norepinephrine transporter (NET), these compounds increase the concentration of norepinephrine in the synaptic cleft, leading to the activation of postsynaptic adrenergic receptors.
dot
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of nordoxepin and nortriptyline for various receptors.
Methodology:
-
Membrane Preparation: Membranes expressing the target receptor (e.g., from cell lines or specific brain regions) are prepared through homogenization and centrifugation.[12][13]
-
Competitive Binding: A constant concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (nordoxepin or nortriptyline).
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
Objective: To measure the inhibitory potency (IC50) of nordoxepin and nortriptyline on norepinephrine and serotonin transporters.
Methodology:
-
Synaptosome or Cell Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., cortex, hippocampus) or cell lines stably expressing the norepinephrine or serotonin transporter are used.[14][15][16][17][18]
-
Uptake Inhibition: The prepared synaptosomes or cells are incubated with varying concentrations of the test compound (nordoxepin or nortriptyline).
-
Radiolabeled Neurotransmitter Addition: A radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin) is added to initiate the uptake process.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes or cells is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated.
Forced Swim Test
Objective: To assess the antidepressant-like activity of nordoxepin and nortriptyline in rodents.
Methodology:
-
Apparatus: A cylindrical container (e.g., 25 cm height, 10-12 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[4][5][6]
-
Procedure:
-
Rats: A 15-minute pre-test session is conducted 24 hours before the 5-minute test session.
-
Mice: A single 6-minute test session is typically used, with the first 2 minutes for habituation and the last 4 minutes for scoring.
-
-
Drug Administration: Nordoxepin, nortriptyline, or a vehicle control is administered at a specified time before the test session.
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded during the test period.
-
Data Analysis: The immobility time of the drug-treated groups is compared to the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Chronic Constriction Injury (CCI) Model
Objective: To evaluate the analgesic effects of nordoxepin and nortriptyline in a rodent model of neuropathic pain.
Methodology:
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind paw is exposed, and four loose ligatures are tied around it.[7][8][9][10][11]
-
Post-operative Care: Animals are allowed to recover for a period to allow for the development of neuropathic pain symptoms.
-
Drug Administration: Nordoxepin, nortriptyline, or a vehicle control is administered to the animals.
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments.
-
Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus is measured using a plantar test apparatus.
-
-
Data Analysis: The withdrawal thresholds or latencies of the drug-treated groups are compared to the vehicle-treated group. A significant increase in the threshold or latency indicates an analgesic effect.
Conclusion
The preclinical data available for nordoxepin and nortriptyline highlight their shared primary mechanism of norepinephrine reuptake inhibition, which likely underlies their antidepressant and analgesic properties. However, the subtle differences in their broader pharmacological profiles, particularly concerning their interactions with other receptors, may translate to variations in their clinical efficacy and side-effect profiles. Nortriptyline's well-documented high affinity for muscarinic and histaminic receptors is associated with anticholinergic and sedative side effects. While quantitative data for nordoxepin is less complete, its characterization as being less potent at these receptors compared to its parent compound, doxepin, suggests a potentially more favorable side-effect profile.
Further head-to-head preclinical studies are warranted to directly compare the potency and efficacy of nordoxepin and nortriptyline in validated animal models of depression and neuropathic pain. Such studies would provide crucial data to guide the clinical development and therapeutic positioning of these compounds. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nortriptyline | Medication A-Z | AttoPGx [attopgx.com]
- 3. Doxepin - Wikipedia [en.wikipedia.org]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 6. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. mdbneuro.com [mdbneuro.com]
- 8. criver.com [criver.com]
- 9. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tricyclic antidepressant radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Uptake of serotonin into rat platelets and synaptosomes: comparative structure-activity relationships, energetics and evaluation of the effects of acute and chronic nortriptyline administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of (3H)-dopamine uptake into rat brain synaptosomes by the new non-tricyclic antidepressants, FS32 and FS97 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Nordoxepin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459). Accurate and reliable measurement of nordoxepin in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This document outlines the performance of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Method Performance
The selection of an analytical method for nordoxepin quantification is a critical decision influenced by factors such as required sensitivity, sample matrix, available instrumentation, and throughput needs. While various techniques have been employed historically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity and selectivity.[1][2][3][4][5] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a more accessible alternative, though typically with lower sensitivity.
Below is a summary of performance characteristics for a validated LC-MS/MS method for the simultaneous determination of doxepin and nordoxepin in human plasma.[1][2][3]
| Performance Characteristic | Nordoxepin | Doxepin |
| Linear Dynamic Range | 5.00–1300 pg/mL | 15.0–3900 pg/mL |
| Mean Correlation Coefficient (r²) | ≥ 0.9993 | ≥ 0.9991 |
| Extraction Recovery | 88.0%–99.1% | 86.6%–90.4% |
| Intra-batch Precision (% CV) | ≤ 8.3% | ≤ 8.3% |
| Inter-batch Precision (% CV) | ≤ 8.3% | ≤ 8.3% |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline a typical experimental protocol for an LC-MS/MS method for nordoxepin quantification in human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A robust sample preparation procedure is critical for removing potential interferences from the biological matrix and ensuring accurate quantification.
-
Aliquot Plasma: Transfer 500 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard: Add the internal standard (e.g., desipramine) to the plasma sample.
-
Extraction: Add methyl tert-butyl ether as the extraction solvent.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing, followed by centrifugation to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following conditions have been successfully used for the separation and detection of nordoxepin and its parent drug, doxepin.
-
Chromatographic Column: Hypurity C8 column (100 mm × 4.6 mm, 5 µm)[1][2]
-
Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium (B1175870) formate (B1220265) in a 93:7 (v/v) ratio[1][2]
-
Injection Volume: 15 µL[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[1]
-
Ionization Mode: Positive ionization mode[1]
-
Acquisition Mode: Multiple reaction monitoring (MRM)[1]
-
-
Nordoxepin: m/z 266.0 → 107.0
-
Doxepin: m/z 280.1 → 107.0
-
Desipramine (IS): m/z 267.1 → 72.1
-
Propranolol (IS): m/z 260.1 → 116.1
-
Visualizing the Workflow and Validation Parameters
To better illustrate the processes involved in analytical method validation, the following diagrams provide a high-level overview of a typical workflow and the key parameters assessed.
References
- 1. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Nordoxepin Assay Methodologies for Inter-Laboratory Performance Evaluation
This guide provides a comprehensive comparison of published bioanalytical methods for the quantification of nordoxepin, the primary active metabolite of the antidepressant drug doxepin (B10761459). The objective is to offer researchers, scientists, and drug development professionals a detailed overview of assay performance characteristics and experimental protocols to facilitate laboratory cross-validation and selection of appropriate analytical techniques. The data presented here is compiled from individual, single-laboratory validation studies.
Quantitative Performance of Nordoxepin Assays
The performance of an analytical method is determined by several key validation parameters, including linearity, precision, accuracy, and recovery. The following table summarizes the quantitative data from a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a prevalent technique for nordoxepin quantification.[1][2][3][4]
| Parameter | Nordoxepin Performance Characteristics | Doxepin Performance Characteristics | Acceptance Criteria |
| Linear Dynamic Range | 5.00–1300 pg/mL | 15.0–3900 pg/mL | - |
| Mean Correlation Coefficient (r²) | ≥ 0.9993 | ≥ 0.9991 | ≥ 0.99 |
| Intra-batch Precision (% CV) | 1.0% to 8.3% | 1.0% to 8.3% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-batch Precision (% CV) | 3.4% to 7.2% | 3.4% to 7.2% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-batch Accuracy | 93.1%–104.0% | 93.1%–104.0% | 85% to 115% (80% to 120% at LLOQ) |
| Inter-batch Accuracy | 91.7%–101.0% | 91.7%–101.0% | 85% to 115% (80% to 120% at LLOQ) |
| Extraction Recovery | 88.0%–99.1% | 86.6%–90.4% | Consistent, precise, and reproducible |
| Lower Limit of Quantification (LLOQ) | 5.00 pg/mL | 15.0 pg/mL | Signal-to-noise ratio ≥ 15 |
Data compiled from a study by Patel et al. (2017).[1][4] The acceptance criteria are based on general bioanalytical method validation guidelines.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of assays between different laboratories. Below are the key experimental protocols for a representative LC-MS/MS assay for nordoxepin quantification in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction [1][2][3][4]
-
Objective: To isolate nordoxepin and doxepin from human plasma.
-
Procedure:
-
500 µL of human plasma is used for the extraction.
-
Internal standards (e.g., desipramine (B1205290) for nordoxepin and propranolol (B1214883) for doxepin) are added.
-
The analytes and internal standards are extracted using methyl tert-butyl ether.
-
2. Chromatographic Separation [1][2][3][4]
-
Objective: To separate nordoxepin and doxepin from other components in the extracted sample.
-
Instrumentation: A liquid chromatography system.
-
Column: Hypurity C8 column (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium (B1175870) formate (B1220265) in a 93:7 (v/v) ratio.
3. Mass Spectrometric Detection [1][2][3][4]
-
Objective: To detect and quantify nordoxepin and doxepin.
-
Instrumentation: A tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nordoxepin: m/z 266.0 → 107.0
-
Desipramine (IS for Nordoxepin): m/z 267.1 → 72.1
-
Doxepin: m/z 280.1 → 107.0
-
Propranolol (IS for Doxepin): m/z 260.1 → 116.1
-
Visualized Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
Concluding Remarks
The presented LC-MS/MS method demonstrates high sensitivity and robustness for the simultaneous determination of doxepin and nordoxepin in human plasma.[1][4] The detailed protocol and performance data serve as a valuable resource for laboratories aiming to establish or cross-validate their own nordoxepin assays. Adherence to standardized procedures and rigorous validation are paramount for ensuring data comparability and reliability across different research sites. While this guide focuses on a specific, well-documented method, it is important to note that other analytical techniques such as HPLC and HPTLC have also been employed for the analysis of doxepin and nordoxepin.[6] The choice of method should be guided by the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.
References
- 1. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Comparative Assays for Doxepin and Desmethyldoxepin Using High-Performance Liquid Chromatography and High-Performance Thin-Layer Chromatography-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
A Comparative Analysis of Nordoxepin and Other Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of nordoxepin, the primary active metabolite of doxepin, and other commonly prescribed tricyclic antidepressants (TCAs). The information is intended to support research and drug development efforts by presenting key performance data, detailed experimental methodologies, and relevant biological pathways.
Executive Summary
Nordoxepin, a demethylated metabolite of the tertiary amine TCA doxepin, exhibits a distinct pharmacological profile compared to its parent compound and other TCAs. As a secondary amine TCA, nordoxepin generally demonstrates higher potency as a norepinephrine (B1679862) reuptake inhibitor and lower potency as a serotonin (B10506) reuptake inhibitor.[1][2] Furthermore, it displays reduced antagonism of histaminic and muscarinic receptors, potentially leading to a more favorable side-effect profile.[1][2] This guide synthesizes available data to facilitate a comparative understanding of nordoxepin in the context of established TCAs.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tricyclic Antidepressants
| Compound | SERT (Ki, nM) | NET (Ki, nM) | H1 Receptor (Ki, nM) | M1 Receptor (Ki, nM) |
| Nordoxepin | Data not available | Data not available | Data not available | Data not available |
| Doxepin | 20 | 50 | 0.17 - 0.24 | 1.1 - 22 |
| Amitriptyline | 20 | 50 | 0.9 - 1.1 | 1.1 - 22 |
| Imipramine | 0.7 - 4.6 | 1.8 - 37 | 11 | 91 |
| Desipramine | 22 - 180 | 0.3 - 8.6 | 110 | 100 |
| Nortriptyline | Data not available | 10 (NA/5HT ratio ~10:1) | Data not available | Data not available |
Data compiled from multiple sources. Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Pharmacokinetic Parameters of Tricyclic Antidepressants
| Compound | Elimination Half-life (hours) | Oral Bioavailability (%) | Protein Binding (%) |
| Nordoxepin | ~31[2] | Data not available | ~80%[4] |
| Doxepin | 8 - 24 (mean 17)[1] | 13 - 45 (mean 29)[1] | ~76%[1] |
| Amitriptyline | 20 - 40 | 40 - 50% | 90 - 99% |
| Imipramine | 11 - 25 | 40 - 50% | 60 - 95% |
| Desipramine | 12 - 24 | 30 - 60% | 73 - 92% |
| Nortriptyline | 18 - 28 | 45 - 70% | 93 - 95% |
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters (SERT and NET)
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the serotonin and norepinephrine transporters.
1. Materials:
- Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
- Radioligand: [³H]-Citalopram for SERT or [³H]-Nisoxetine for NET.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Test Compounds: Nordoxepin and other TCAs of interest.
- Scintillation Cocktail.
- Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.
2. Procedure:
- Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled test compound.
- Equilibration: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forced Swim Test (Porsolt Test) for Antidepressant Efficacy in Rats
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.[4][5]
1. Apparatus:
- A transparent cylindrical tank (approximately 20 cm in diameter and 40-50 cm high) filled with water (23-25°C) to a depth of about 30 cm, such that the rat cannot touch the bottom with its tail or hind limbs.
2. Procedure:
- Pre-test Session (Day 1): Place each rat individually into the swim tank for a 15-minute period. This initial exposure is to induce a state of behavioral despair. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
- Test Session (Day 2): 24 hours after the pre-test, administer the test compound (e.g., nordoxepin or other TCAs) or vehicle to the rats. At a specified time post-administration (e.g., 30, 60, or 120 minutes), place the rat back into the swim tank for a 5-minute test session.
- Behavioral Scoring: During the 5-minute test session, record the duration of immobility. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water. Active behaviors such as swimming and climbing are not counted as immobility.[5][6]
3. Data Analysis:
- Compare the mean duration of immobility for the drug-treated groups to the vehicle-treated control group. A significant reduction in immobility time is indicative of antidepressant-like activity.
Mandatory Visualization
Caption: Mechanism of action of tricyclic antidepressants.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for the forced swim test in rats.
References
- 1. Doxepin - Wikipedia [en.wikipedia.org]
- 2. Nordoxepin - Wikipedia [en.wikipedia.org]
- 3. preprints.org [preprints.org]
- 4. ClinPGx [clinpgx.org]
- 5. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of serotonergic and noradrenergic antidepressants in the rat forced swimming test: the effects of water depth - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of nordoxepin and desipramine
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of tricyclic antidepressants (TCAs), both nordoxepin, the primary active metabolite of doxepin (B10761459), and desipramine (B1205290), the active metabolite of imipramine, exert their therapeutic effects primarily through the modulation of monoamine neurotransmitters. While both compounds are recognized for their potent inhibition of norepinephrine (B1679862) reuptake, a detailed head-to-head comparison of their pharmacological profiles is essential for researchers and clinicians in the field of neuropsychopharmacology and drug development. This guide provides an objective comparison based on available experimental data.
Mechanism of Action: A Shared Primary Target with Subtle Differences
Both nordoxepin and desipramine are potent inhibitors of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1][2][3] This action is believed to be the primary mechanism underlying their antidepressant efficacy.[2][3] However, their selectivity for NET over the serotonin (B10506) transporter (SERT) and their interactions with other neurotransmitter receptors contribute to their distinct pharmacological profiles.
Nordoxepin , as the demethylated metabolite of the tertiary amine TCA doxepin, exhibits a pharmacological profile that is generally more selective for the norepinephrine transporter compared to its parent compound.[1][4] It is characterized as a more potent norepinephrine reuptake inhibitor and a less potent serotonin reuptake inhibitor than doxepin.[1][4]
Desipramine is widely recognized as one of the most potent and selective norepinephrine reuptake inhibitors among the TCAs.[3] Its affinity for the norepinephrine transporter is significantly higher than for the serotonin transporter.[3][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for nordoxepin and desipramine, focusing on their binding affinities for monoamine transporters and other relevant receptors. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Differences in experimental conditions may influence the reported values.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Nordoxepin | Data not available in direct comparative studies | Data not available in direct comparative studies |
| Desipramine | 0.63 - 3.5[3] | 17.6 - 163[3] |
Lower Ki values indicate higher binding affinity.
Table 2: Other Receptor Binding Affinities (Qualitative)
| Compound | α1-Adrenergic Receptors | Muscarinic Cholinergic Receptors | Histamine (B1213489) H1 Receptors |
| Nordoxepin | Less potent than doxepin[1][4] | Less potent than doxepin[1][4] | Less potent than doxepin[1][4] |
| Desipramine | High affinity[2] | Minor affinity[5] | Weakest among TCAs[3] |
Experimental Protocols
The determination of binding affinities and reuptake inhibition potencies for compounds like nordoxepin and desipramine relies on standardized in vitro assays. Below are detailed methodologies for two key experimental protocols.
Radioligand Binding Assay for Monoamine Transporters
This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the target monoamine transporter (NET or SERT) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
The membrane preparation is incubated in multi-well plates with a fixed concentration of a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound (nordoxepin or desipramine).
-
The incubation is carried out at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture:
-
Cells stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) are cultured in appropriate multi-well plates.
-
-
Uptake Inhibition:
-
The cells are washed and pre-incubated with varying concentrations of the test compound (nordoxepin or desipramine) in a suitable buffer.
-
A solution containing a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin) is added to the wells to initiate the uptake process.
-
The plates are incubated for a defined period at a specific temperature.
-
-
Termination and Lysis:
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
The cells are then lysed to release the intracellular contents, including the transported radiolabeled neurotransmitter.
-
-
Detection and Analysis:
-
The radioactivity in the cell lysate is measured using a scintillation counter.
-
The data are used to generate a dose-response curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of neurotransmitter uptake) is determined.
-
Discussion and Conclusion
Based on the available data, both nordoxepin and desipramine are potent norepinephrine reuptake inhibitors. Desipramine has been extensively characterized and is known for its high potency and selectivity for NET.[3] While quantitative data for nordoxepin is less readily available in direct comparative studies, its pharmacological profile as a metabolite of doxepin suggests a strong affinity for NET.[1][4]
The subtle differences in their affinities for other receptors, such as muscarinic and histamine receptors, likely contribute to variations in their side-effect profiles. Desipramine is reported to have the weakest antihistamine and anticholinergic effects among the TCAs, which may translate to a better tolerability profile in some patients.[3] Nordoxepin is also less potent at these receptors compared to its parent compound, doxepin.[1][4]
For researchers and drug development professionals, the choice between these compounds for further investigation would depend on the specific therapeutic goals. The high potency and selectivity of desipramine for NET make it a valuable tool for studying the role of norepinephrine in various physiological and pathological processes. Nordoxepin, with its distinct profile as an active metabolite, warrants further investigation to fully elucidate its therapeutic potential and to enable direct quantitative comparisons with other TCAs like desipramine. Future head-to-head in vitro and in vivo studies are necessary to provide a more definitive comparative analysis of these two important pharmacological agents.
References
A Comparative Pharmacodynamic Analysis of Nordoxepin Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), is a pharmacologically significant compound that exists as a mixture of (E)- and (Z)-stereoisomers.[1] Unlike its parent drug, which is administered in an approximate 85:15 ratio of (E)- to (Z)-doxepin, the stereoisomers of nordoxepin are found in nearly equal proportions (1:1) in plasma due to stereoselective metabolism.[1] As the demethylated metabolite, nordoxepin generally exhibits greater potency as a norepinephrine (B1679862) reuptake inhibitor and weaker activity as a serotonin (B10506) reuptake inhibitor, with diminished anti-adrenergic, antihistaminic, and anticholinergic effects compared to doxepin.[1] Emerging evidence suggests that the individual stereoisomers of nordoxepin possess distinct pharmacodynamic profiles, a critical consideration for drug development and therapeutic application.
This guide provides a comprehensive comparison of the pharmacodynamics of (E)-nordoxepin and (Z)-nordoxepin, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding of their differential activities.
Comparative Pharmacodynamic Data
While specific quantitative data for the individual stereoisomers of nordoxepin remain limited in publicly accessible literature, the known properties of the parent compound, doxepin, and related tricyclic antidepressants provide a strong basis for understanding their likely differential effects. For doxepin, the (Z)-isomer is recognized as being more potent in its antidepressant, antihistaminic, and anticholinergic activities.
Table 1: Receptor Binding Affinities (Ki, nM) and Transporter Inhibition (IC50, nM) of Doxepin Stereoisomers (as a proxy for Nordoxepin Stereoisomers)
| Target | (E)-Doxepin | (Z)-Doxepin | Notes |
| Monoamine Transporters | |||
| Norepinephrine Transporter (NET) | Less Potent | More Potent | (Z)-Doxepin is a more potent inhibitor of norepinephrine reuptake.[2] |
| Serotonin Transporter (SERT) | Less Potent | More Potent | (Z)-Doxepin is a more potent inhibitor of serotonin reuptake.[2] |
| Receptors | |||
| Histamine (B1213489) H1 Receptor | Lower Affinity | Higher Affinity | The (Z)-isomer of doxepin has an approximately 5.2-fold higher affinity for the H1 receptor than the (E)-isomer.[3] |
| Muscarinic Acetylcholine Receptors (M1-M5) | Lower Affinity | Higher Affinity | The central anticholinergic activity of (Z)-doxepin is reported to be 3-fold greater than the (E)-isomer in mice. |
Signaling Pathways and Mechanisms of Action
The differential receptor and transporter affinities of the nordoxepin stereoisomers translate to distinct effects on downstream signaling pathways. The primary mechanism of antidepressant action involves the blockade of norepinephrine and serotonin reuptake, increasing their synaptic availability. Concurrently, antagonism at histamine and muscarinic receptors contributes to sedative and anticholinergic side effects.
Experimental Protocols
The determination of the pharmacodynamic properties of nordoxepin stereoisomers relies on established in vitro methodologies.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve incubating a radiolabeled ligand with a tissue or cell preparation containing the receptor of interest in the presence of varying concentrations of the unlabeled test compound (e.g., (E)- or (Z)-nordoxepin).
General Workflow:
Key Steps:
-
Receptor Preparation: Tissues or cells expressing the target receptor (e.g., human recombinant receptors expressed in HEK293 cells) are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]mepyramine for H1 receptors, [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of the unlabeled nordoxepin stereoisomer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the nordoxepin isomer that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assays
Functional activity at monoamine transporters is assessed using uptake assays. These experiments measure the ability of the nordoxepin stereoisomers to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.
General Workflow:
Key Steps:
-
Preparation of Transporter System: Synaptosomes (nerve terminals) are prepared from specific brain regions (e.g., cortex for SERT, hypothalamus for NET) or cells stably expressing the human transporters are used.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the nordoxepin stereoisomer.
-
Uptake Initiation: A radiolabeled neurotransmitter is added to initiate the uptake process.
-
Uptake Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by scintillation counting.
-
Data Analysis: The concentration of the nordoxepin isomer that causes 50% inhibition of neurotransmitter uptake (IC50) is calculated.
Conclusion
The available evidence strongly suggests that the (E) and (Z) stereoisomers of nordoxepin possess distinct pharmacodynamic profiles. The (Z)-isomer is likely a more potent inhibitor of both norepinephrine and serotonin transporters and exhibits higher affinity for histamine H1 and muscarinic receptors. This stereoselectivity has significant implications for the overall therapeutic effect and side-effect profile of doxepin treatment. A more potent inhibition of NET and SERT by (Z)-nordoxepin would contribute more significantly to the antidepressant efficacy, while its higher affinity for H1 and muscarinic receptors would be associated with a greater propensity for sedation and anticholinergic side effects. Further research providing direct quantitative comparisons of the binding affinities and functional activities of the purified nordoxepin stereoisomers is warranted to fully elucidate their individual contributions to the clinical pharmacology of doxepin. Such studies will be invaluable for the development of more targeted and refined therapeutic strategies.
References
Navigating Bioanalytical Method Validation for Nordoxepin: A Comparative Guide to FDA-Compliant LC-MS/MS Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of nordoxepin, the primary active metabolite of the antidepressant doxepin (B10761459), in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. Adherence to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation is a critical prerequisite for the acceptance of study data in regulatory submissions. This guide provides a comparative overview of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for nordoxepin analysis in human plasma, with a focus on methodologies and performance data that align with the principles outlined in the FDA's current guidance, the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2]
Comparative Performance of Validated LC-MS/MS Methods for Nordoxepin
The following table summarizes the key performance characteristics of two distinct LC-MS/MS methods for the quantification of nordoxepin in human plasma. These methods demonstrate the sensitivity and reliability required for clinical and non-clinical studies.
| Parameter | Method 1 (Patel, N. P., et al.)[3][4][5] | Method 2 (Zheng, B., et al.)[6][7][8] | FDA Guideline (ICH M10) Recommendation[2][9] |
| Matrix | Human Plasma | Human Plasma | Relevant biological matrix |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | A reproducible extraction method |
| Chromatography | Hypurity C8 column (100 mm × 4.6 mm, 5 µm) | Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) | A system that provides adequate resolution and is free from interfering peaks |
| Detection | Tandem Mass Spectrometry (Positive Ionization, MRM) | Tandem Mass Spectrometry | A selective detection method |
| Linear Dynamic Range | 5.00–1300 pg/mL | 2–500 pg/mL | The range of concentrations over which the method is accurate, precise, and linear |
| Lower Limit of Quantification (LLOQ) | 5.00 pg/mL | 2 pg/mL | The lowest concentration that can be measured with acceptable accuracy and precision |
| Intra-batch Precision (% CV) | ≤ 8.3% | Not explicitly stated for nordoxepin alone | ≤15% (except at LLOQ, where it should be ≤20%) |
| Inter-batch Precision (% CV) | ≤ 8.3% | Not explicitly stated for nordoxepin alone | ≤15% (except at LLOQ, where it should be ≤20%) |
| Intra-batch Accuracy (% Bias) | Not explicitly stated for nordoxepin alone | Not explicitly stated for nordoxepin alone | Within ±15% of the nominal concentration (except at LLOQ, where it should be within ±20%) |
| Inter-batch Accuracy (% Bias) | Not explicitly stated for nordoxepin alone | Not explicitly stated for nordoxepin alone | Within ±15% of the nominal concentration (except at LLOQ, where it should be within ±20%) |
| Extraction Recovery | 88.0%–99.1% | Not explicitly stated for nordoxepin alone | Consistent, precise, and reproducible |
Detailed Experimental Protocols
The successful implementation of a bioanalytical method hinges on a meticulously detailed protocol. Below are the methodologies for the two compared LC-MS/MS assays for nordoxepin.
Method 1: Liquid-Liquid Extraction (LLE) Based Method[3][4][5]
1. Sample Preparation (LLE):
-
To 500 µL of human plasma, add the internal standard.
-
Add 200 µL of 100 mM ammonium (B1175870) acetate (B1210297) solution (pH 8).
-
Perform liquid-liquid extraction with 4.0 mL of methyl tert-butyl ether by centrifuging for 5 minutes at 1811g.
-
Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the dried residue with 300 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (B1220265) in a 93:7 (v/v) ratio.
-
Injection Volume: 15 µL
3. Mass Spectrometric Detection:
-
Mode: Positive ionization, Multiple Reaction Monitoring (MRM)
-
Transitions: The protonated precursor to product ion transition for nordoxepin was m/z 266.0 → 107.0.
Method 2: Solid-Phase Extraction (SPE) Based Method[6][7][8]
1. Sample Preparation (SPE):
-
The specific details of the solid-phase extraction protocol are proprietary to the referenced study but would generally involve conditioning the SPE cartridge, loading the plasma sample, washing away interferences, and eluting the analyte of interest.
2. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid and 10 mM ammonium formate) and mobile phase B (0.1% formic acid in acetonitrile). The mobile phase composition was 70% A and 30% B.
-
Flow Rate: 0.4 mL/min
3. Mass Spectrometric Detection:
-
Mode: Tandem Mass Spectrometry
-
Transitions: Specific precursor and product ions for nordoxepin would be monitored.
Visualizing the Bioanalytical Method Validation Workflow
The following diagram illustrates the logical flow of a typical bioanalytical method validation process in accordance with FDA guidelines.
Caption: Workflow for Bioanalytical Method Validation.
This guide provides a foundational comparison of LC-MS/MS methods for nordoxepin quantification. Researchers should always refer to the latest FDA and ICH guidelines to ensure full compliance for their specific drug development programs.[1][2][10][11] The selection of a particular method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. nalam.ca [nalam.ca]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. hhs.gov [hhs.gov]
A Comparative Guide to Nordoxepin Hydrochloride and Other Selective Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of nordoxepin hydrochloride with other selective norepinephrine (B1679862) reuptake inhibitors (NRIs). The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacological nuances of these compounds. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding.
Nordoxepin, the primary active metabolite of the tricyclic antidepressant (TCA) doxepin (B10761459), exhibits a distinct pharmacological profile characterized by its activity as a serotonin (B10506) and norepinephrine reuptake inhibitor.[1][2] As the demethylated version of doxepin, nordoxepin demonstrates enhanced potency and selectivity as a norepinephrine reuptake inhibitor compared to its parent compound.[3][4] This increased selectivity is accompanied by a reduction in antiadrenergic, antihistamine, and anticholinergic activities, which are often associated with the side effects of older TCAs.[4]
Comparative Pharmacological Data
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Primary Indication(s) |
| Doxepin | 4.9 | 67.7 | 4,500 | Major Depressive Disorder, Anxiety, Insomnia[3] |
| Reboxetine | 1.1 | 136 | >10,000 | Major Depressive Disorder[5] |
| Atomoxetine | 5 | 77 | 1,451 | Attention-Deficit/Hyperactivity Disorder (ADHD) |
| Desipramine | 0.89 | 22.8 | 2,740 | Depression |
| Nortriptyline | 4.3 | 43.2 | 1,120 | Depression |
Note: Data is compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The determination of a compound's inhibitory effect on the norepinephrine transporter is typically conducted through in vitro assays. The two most common methods are radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a specific radiolabeled ligand known to bind to the transporter.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the human norepinephrine transporter (hNET) are prepared from cultured cells (e.g., HEK293 cells) or brain tissue.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]nisoxetine) and varying concentrations of the test compound (e.g., this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Norepinephrine Uptake Inhibition Assay
This functional assay directly measures the ability of a test compound to block the transport of norepinephrine into cells expressing the norepinephrine transporter.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the human norepinephrine transporter (e.g., HEK-hNET cells) are cultured in appropriate multi-well plates.
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound in a suitable buffer.
-
Initiation of Uptake: A solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [3H]norepinephrine) is added to the wells to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled norepinephrine.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. This radioactivity is proportional to the amount of norepinephrine taken up by the cells.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the norepinephrine uptake is determined and reported as the IC50 value.
Norepinephrine Signaling Pathway and Inhibition
The primary mechanism of action for selective norepinephrine reuptake inhibitors is the blockade of the norepinephrine transporter (NET). This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, which terminates its signaling. By inhibiting this process, NRIs increase the concentration and duration of norepinephrine in the synapse, leading to enhanced and prolonged activation of postsynaptic adrenergic receptors.
Caption: Norepinephrine signaling at the synapse and the inhibitory action of Nordoxepin HCl on the Norepinephrine Transporter (NET).
Experimental Workflow for Determining Inhibitory Potency
The following diagram illustrates a generalized workflow for determining the inhibitory potency (IC50) of a compound on the norepinephrine transporter using an in vitro uptake assay.
Caption: A generalized workflow for determining the IC50 of a compound for the norepinephrine transporter.
References
- 1. CAS 2887-91-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Doxepin - Wikipedia [en.wikipedia.org]
- 4. Nordoxepin - Wikipedia [en.wikipedia.org]
- 5. Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nordoxepin Hydrochloride: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Nordoxepin hydrochloride, ensuring compliance with regulatory standards and fostering a culture of safety.
I. Understanding the Regulatory Framework
The disposal of this compound, like other pharmaceutical compounds, is governed by federal, state, and local regulations. In the United States, the primary federal agency overseeing hazardous waste is the Environmental Protection Agency (EPA). The key regulations to be aware of are the Resource Conservation and Recovery Act (RCRA) and the newer Subpart P regulations, which specifically address the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors.[1][2][3][4][5]
It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific local and state requirements, as these can be more stringent than federal regulations.
II. Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal process.
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]
-
Segregation: Do not mix this compound waste with other waste streams. It should be segregated as a hazardous chemical waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.[7] The storage area should be well-ventilated.
III. Step-by-Step Disposal Procedure
The following is a general procedure for the disposal of this compound. Always follow your institution's specific protocols.
-
Waste Identification: Identify all materials contaminated with this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipettes, weighing boats).
-
Contaminated PPE (e.g., gloves).
-
Solutions containing this compound.
-
-
Waste Collection:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste, use a separate, compatible, and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.[4]
-
-
Container Management:
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Do not overfill the container.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or hazardous waste management provider to schedule a pickup.
-
Disposal of this compound must be carried out by a licensed hazardous waste disposal specialist.[8] The most common method for the final disposal of pharmaceutical waste is incineration at a permitted hazardous waste facility.[4]
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
V. Safety Data Sheet (SDS) Summary
While a specific SDS for this compound was not found, information for the closely related Doxepin hydrochloride provides relevant safety data.
| Hazard Category | Information | Source |
| Toxicity | Toxic if swallowed. May cause harm to the unborn child and breast-fed children. Causes damage to organs. | [7][9] |
| First Aid: Ingestion | Do NOT induce vomiting. Immediately call a poison center or doctor. | [7] |
| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration. | [7] |
| First Aid: Skin Contact | Wash with plenty of water. | [10] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes. | [10] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | [9] |
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. shipmangoodwin.com [shipmangoodwin.com]
- 2. kslaw.com [kslaw.com]
- 3. epa.gov [epa.gov]
- 4. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. cerilliant.com [cerilliant.com]
- 9. pccarx.com [pccarx.com]
- 10. cleanchemlab.com [cleanchemlab.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Nordoxepin Hydrochloride
For Immediate Implementation: Essential Safety and Operational Protocols for Nordoxepin Hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is paramount to ensure personal safety and prevent environmental contamination. Given that the toxicological properties of this compound have not been fully investigated, it is prudent to handle it as a potent pharmaceutical compound, exercising a high degree of caution.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is required when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated. |
| Body Protection | Disposable gown or lab coat | A disposable, low-linting gown that provides full coverage is required. Cuffs should be tucked into the inner pair of gloves. |
| Respiratory Protection | NIOSH-approved respirator | For handling powder outside of a containment system, a NIOSH-approved N95 or higher-rated respirator is mandatory. For operations with a high potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. Goggles provide a higher level of protection against splashes. |
| Face Protection | Face shield | To be worn in conjunction with goggles when there is a significant risk of splashes or aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Caption: Safe Handling Workflow for this compound
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid Waste | All solid waste, including contaminated PPE, weigh boats, and consumables, must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material. For large spills, or if you are not equipped to handle it, contact your institution's emergency response team. |
It is imperative that all personnel handling this compound are thoroughly trained on these procedures and are familiar with the location and use of all safety equipment, including safety showers, eyewash stations, and spill kits. This document should be readily accessible in the laboratory where this compound is handled. Regular review and training on these protocols will ensure a safe research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
